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1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate Documentation Hub

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  • Product: 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate
  • CAS: 199118-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Abstract Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate is a pivotal synthetic intermediate, prized in medicinal chemistry and drug development for its role as a versatile building block. The strategic placement of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate is a pivotal synthetic intermediate, prized in medicinal chemistry and drug development for its role as a versatile building block. The strategic placement of a methanesulfonyl (mesylate) group on the 4-position of the piperidine ring transforms it into a highly reactive electrophile, primed for nucleophilic substitution. This guide provides an in-depth exploration of its structure, synthesis, reactivity, and critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic rationale behind its synthesis and utility, present validated experimental protocols, and discuss its role in the construction of biologically active molecules.

Introduction: The Strategic Importance of a Pre-Activated Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with biological targets. However, the functionalization of the piperidine ring often requires its "activation." Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate represents a perfect example of such a pre-activated intermediate.

The molecule incorporates two key features:

  • An N-ethoxycarbonyl group , which serves as a protecting group for the piperidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions.

  • A 4-methylsulfonyloxy (mesylate) group , an excellent leaving group that facilitates the facile introduction of a wide array of nucleophiles at the C4 position.[4]

This combination makes the compound an ideal electrophilic partner for coupling with other fragments, enabling the efficient assembly of complex drug candidates targeting a range of diseases, from central nervous system disorders to cancer.[3][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and physical characteristics of Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate are summarized below.

PropertyValueSource
IUPAC Name ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate[6]
CAS Number 199118-03-1[6]
Molecular Formula C₉H₁₇NO₅S[6]
Molecular Weight 251.30 g/mol [6]
Appearance Typically a solid
Canonical SMILES CCOC(=O)N1CCC(CC1)OS(=O)(=O)C[6]
InChIKey BXPFOYZSERRRFR-UHFFFAOYSA-N[6]

Synthesis: The Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate

The most direct and widely adopted method for preparing the title compound is through the mesylation of its precursor alcohol, Ethyl 4-hydroxypiperidine-1-carboxylate.[7][8] This reaction is a cornerstone of synthetic organic chemistry.

Mechanistic Rationale

The conversion relies on the reaction between the hydroxyl group of the starting material and a mesylating agent, typically methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base.

  • The Role of Methanesulfonyl Chloride (MsCl): MsCl is a highly electrophilic source of the mesyl group. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by the nucleophilic hydroxyl group of the piperidine precursor.

  • The Necessity of a Base: The reaction between the alcohol and MsCl liberates one equivalent of hydrochloric acid (HCl). A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acidic byproduct.[4] Failure to scavenge the HCl would protonate the base and the starting alcohol, halting the reaction and potentially leading to side products. The base must be non-nucleophilic to avoid competing with the alcohol in attacking the MsCl.

The overall transformation is illustrated in the workflow below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Products & Byproducts A Ethyl 4-hydroxypiperidine-1-carboxylate D Inert Solvent (e.g., DCM) 0 °C to Room Temperature A->D B Methanesulfonyl Chloride (MsCl) B->D C Triethylamine (Et3N) C->D E Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate D->E Mesylation Reaction F Triethylammonium Chloride (Salt) D->F Acid Neutralization

Caption: Synthetic workflow for the preparation of the title compound.

Field-Proven Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

  • Ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-hydroxypiperidine-1-carboxylate and anhydrous DCM. Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine to the stirred solution. Then, add methanesulfonyl chloride dropwise via a syringe, ensuring the internal temperature does not rise significantly.

    • Causality Insight: Slow addition of MsCl is critical to control the exothermicity of the reaction and prevent the formation of elimination byproducts.[4]

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Self-Validation: The HCl wash removes excess triethylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used directly. If further purification is needed, it can be achieved by recrystallization or flash column chromatography on silica gel.[9]

Reactivity: The Mesylate as a Superior Leaving Group

The synthetic value of Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate lies in the reactivity of the mesylate group. A leaving group's ability is inversely related to its basicity; the best leaving groups are the weakest bases.

The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a very strong acid (pKa ≈ -1.9). This means the mesylate anion is exceptionally stable and a very weak base, making it an excellent leaving group, far superior to a hydroxyl group.[10] This property drives nucleophilic substitution reactions forward.

Caption: Generalized SN2 reaction at the C4 position.

In a typical Sₙ2 reaction, a nucleophile (e.g., an amine, azide, thiol) attacks the carbon atom bearing the mesylate group, leading to inversion of stereochemistry (if applicable) and displacement of the stable mesylate anion. This provides a reliable and high-yielding method for C-N, C-O, C-S, and C-C bond formation at the 4-position of the piperidine ring.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following data are characteristic of Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets, with the proton at C4 shifted downfield), and the methyl group of the mesylate (a sharp singlet around 3.0 ppm).
¹³C NMR Resonances for the ethyl carbamate carbons, the piperidine ring carbons (with C4 being significantly downfield), and the methyl carbon of the mesylate group.
IR (Infrared) Strong characteristic absorption bands for the S=O stretches of the sulfonate ester (typically around 1350 and 1175 cm⁻¹) and the C=O stretch of the carbamate (around 1690 cm⁻¹).
Mass Spec (MS) An ESI+ spectrum would show the protonated molecular ion [M+H]⁺ at m/z 252.1.

Applications in Drug Discovery

The utility of this intermediate is best demonstrated through its application in synthesizing complex, biologically active molecules. It serves as a linchpin for connecting the piperidine scaffold to other pharmacophoric elements.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core linked to a solubilizing group, often a substituted amine. Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate is an ideal tool for this. For instance, a primary or secondary amine from another part of the target molecule can displace the mesylate to form a new C-N bond, incorporating the piperidine moiety which can serve to improve pharmacokinetic properties or interact with the solvent-exposed region of the kinase.

The diagram below illustrates this conceptual application within a simplified signaling pathway context.

G cluster_synthesis Molecular Assembly cluster_pathway Biological Pathway A Heterocyclic Core (with -NH2 group) C Drug Candidate A->C B Ethyl 4-(methylsulfonyloxy) piperidine-1-carboxylate B->C SN2 Coupling Kinase Target Kinase C->Kinase Inhibition Substrate Substrate Kinase->Substrate ATP P_Substrate Phosphorylated Substrate Downstream Cell Proliferation P_Substrate->Downstream

Caption: Integration of the intermediate into a hypothetical kinase inhibitor.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential.

  • Hazards: The compound is classified as a skin and serious eye irritant.[11] Mesylating agents and their products should be handled with care as they are alkylating agents.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13][14] It may be sensitive to air and moisture; storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[14]

Conclusion

Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable asset for medicinal chemists. The strategic placement of the mesylate leaving group provides a reliable chemical handle for constructing complex molecular architectures, allowing for the efficient exploration of chemical space in the quest for novel therapeutics. Understanding the principles behind its synthesis and application, as detailed in this guide, empowers researchers to fully exploit its potential in developing the next generation of medicines.

References

Sources

Exploratory

Engineering the Piperidine Core: A Technical Guide to 1-Carbethoxy-4-methanesulfonyloxypiperidine

Executive Summary In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, frequently appearing in antihistamines, antituberculosis agents, and kinase inhibitors. However, functionalizing the 4-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, frequently appearing in antihistamines, antituberculosis agents, and kinase inhibitors. However, functionalizing the 4-position of the piperidine ring requires a highly tuned electrophilic intermediate. 1-Carbethoxy-4-methanesulfonyloxypiperidine (also known as ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate) serves as a premier "electrophilic hub" for these transformations.

This whitepaper dissects the chemical properties, synthetic causality, and downstream applications of this critical intermediate. By leveraging phase-transfer catalysis and highly optimized mesylation workflows, we can achieve scalable, self-validating SN2 displacements that are foundational to the synthesis of complex active pharmaceutical ingredients (APIs), such as c-Met protein kinase inhibitors[1] and advanced antituberculosis compounds[2].

Structural Rationale & Quantitative Profile

Before deploying an intermediate in a multi-kilogram synthetic route, we must understand the causality behind its structural design.

  • Why the Ethyl Carbamate (Carbethoxy) Group? While Boc and Cbz are common protecting groups, the ethyl carbamate is exceptionally robust. It withstands highly basic and moderately acidic conditions, preventing unwanted deprotection during harsh downstream nucleophilic displacements. Furthermore, in many final drug candidates, the carbethoxy group is retained as a critical hydrogen-bond acceptor.

  • Why the Mesylate Group? The methanesulfonate (mesylate) is a superior leaving group compared to halides. Its conjugate acid (methanesulfonic acid) has a pKa of approximately -1.9, making the mesylate highly stable as an anion. Unlike tosylates, which add unnecessary molecular weight and steric bulk, the mesylate provides an unhindered trajectory for backside nucleophilic attack.

Quantitative Chemical Properties
PropertyValueRationale / Implication
Chemical Name 1-Carbethoxy-4-methanesulfonyloxypiperidineStandard IUPAC nomenclature.
Molecular Formula C₉H₁₇NO₅SDefines mass balance for reaction monitoring.
Molecular Weight 251.33 g/mol Low molecular weight maximizes atom economy.
Appearance Viscous oil to low-melting solidRequires handling as a solution in process chemistry.
Solubility Soluble in Toluene, DCM, EtOAcInsoluble in water; ideal for biphasic extractions.
Role in Synthesis Electrophilic intermediatePrime substrate for SN2 inversion at C4.

Causality in Synthesis: The Mesylation Workflow

The synthesis of 1-carbethoxy-4-methanesulfonyloxypiperidine from its parent alcohol is a textbook example of a highly efficient, self-validating chemical process. Below is the workflow mapped out logically, followed by the specific methodology.

ReactionWorkflow SM Ethyl 4-hydroxypiperidine-1-carboxylate (Starting Material) Step1 Mesylation T < 10°C to 25°C SM->Step1 Reagents MsCl, Et3N, Toluene (Reagents) Reagents->Step1 Intermediate 1-Carbethoxy-4-methanesulfonyloxypiperidine (Electrophilic Hub) Step1->Intermediate Exothermic Conversion PTC Phase Transfer Catalysis TBAC, Reflux (88°C) Intermediate->PTC Nucleophile 4-Trifluoromethoxyphenol + NaOH (Nucleophile Generation) Nucleophile->PTC Product 4-[4-(Trifluoromethoxy)phenoxy]piperidine Derivative (Final Intermediate) PTC->Product Sₙ2 Displacement

Figure 1: Synthetic workflow from starting material to final API intermediate via mesylation.

Protocol 1: Scalable Mesylation Methodology

Based on2 utilized in the synthesis of antituberculosis agents[2].

Step-by-Step Procedure:

  • Dissolution: Dissolve 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine in 15.0 L of toluene.

  • Thermal Control: Cool the resulting solution to an internal temperature below 10 °C.

  • Activation: Slowly add 7.07 kg of methanesulfonyl chloride (MsCl) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Maturation: Continue stirring the suspension for 1 hour at < 25 °C.

Expertise & Causality: Why toluene? While dichloromethane (DCM) is the academic standard for mesylations, toluene is chosen here for industrial safety and its high boiling point, which allows us to transition directly into the subsequent high-temperature phase-transfer reaction without a solvent exchange step. The strict temperature control (< 10 °C during addition) is critical because the mesylation is highly exothermic; thermal runaway would lead to the elimination of the mesylate, forming an undesired tetrahydropyridine byproduct.

Self-Validating System: This reaction proves its own success visually and chromatographically. Visually, the generation of HCl byproduct reacts instantly with triethylamine to form triethylamine hydrochloride, which precipitates out as a thick white salt. The thickening of the slurry is a real-time indicator of reaction progress. Chromatographically, Thin Layer Chromatography (TLC) will show the complete disappearance of the highly polar starting alcohol (which streaks on silica due to hydrogen bonding) and the appearance of a tight, non-polar spot corresponding to the mesylate.

Application in Medicinal Chemistry: Nucleophilic Displacement

Once the electrophilic hub is established, it is primed for SN2 displacement. Because the C4 position of a piperidine ring is a secondary carbon, SN2 reactions here are sterically hindered. To overcome this, we utilize Phase-Transfer Catalysis (PTC).

SN2Mechanism Substrate Substrate Mesylate TransitionState Transition State Bipyramidal Substrate->TransitionState Attack Nucleophile Nucleophile Phenoxide Nucleophile->TransitionState Backside Product Product Inverted Ether TransitionState->Product Formation LeavingGroup Leaving Group Mesylate Anion TransitionState->LeavingGroup Cleavage

Figure 2: Sₙ2 nucleophilic displacement mechanism showing stereochemical inversion.

Protocol 2: Phase-Transfer Catalyzed Etherification

Demonstrated in the synthesis of 2[2].

Step-by-Step Procedure:

  • Reagent Addition: To the unpurified toluene suspension from Protocol 1, directly add 5.00 kg of 4-trifluoromethoxyphenol, 10 L of additional toluene, 17.7 L of 25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butylammonium chloride (TBAC).

  • Reflux: Heat the biphasic mixture to reflux (maintaining an internal temperature of ~88 °C) for 2 hours.

  • Phase Separation: Cool the mixture, separate the aqueous layer, and wash the organic layer to yield the final etherified intermediate.

Expertise & Causality: The causality of this design is elegant. The sodium hydroxide deprotonates the phenol to create a highly reactive phenoxide anion. However, this anion is trapped in the aqueous phase, while our mesylate substrate is in the toluene phase. The addition of TBAC (a phase-transfer catalyst) acts as a molecular ferry, encapsulating the phenoxide and dragging it into the organic layer where the SN2 reaction occurs. The high temperature (88 °C) provides the necessary activation energy to overcome the steric hindrance of the secondary carbon.

Self-Validating System: The biphasic nature of the reaction provides built-in purification. Upon completion, the displaced leaving group (sodium methanesulfonate) is highly water-soluble and partitions entirely into the aqueous waste stream. The mass recovery of the organic phase directly correlates to the chemical yield, serving as an immediate physical validation of the protocol.

Analytical Validation Framework

To ensure absolute trustworthiness in the synthetic output, the intermediate must be orthogonally validated before downstream use.

  • ¹H NMR Spectroscopy: The defining signature of successful mesylation is the chemical shift of the proton at the C4 position. In the starting alcohol, this proton resonates at ~3.8 ppm. Upon conversion to the mesylate, the strong electron-withdrawing effect of the -OSO₂CH₃ group shifts this proton significantly downfield to ~4.8 ppm. Additionally, a sharp, distinct singlet integrating to 3 protons will appear at ~3.0 ppm, corresponding to the methyl group of the mesylate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) will yield a prominent [M+H]⁺ peak at m/z 252.1, confirming the molecular weight of the target intermediate.

References

  • ChemicalBook. "4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4 - ChemicalBook". 2

  • US Patent Application Publication US 2006/0128724 A1. "Agouron Pharmaceuticals, Inc. - c-Met protein kinase inhibitors". 1

  • Key Life Sciences. "Pharmaceuticals and Pharmaceutical Intermediates". 3

Sources

Foundational

An In-depth Technical Guide to Ethyl 4-mesyloxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Piperidine Intermediate In the landscape of modern medicinal chemistry and organic synthesis, the pipe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. Among the vast array of piperidine-based building blocks, Ethyl 4-mesyloxypiperidine-1-carboxylate emerges as a particularly valuable intermediate. Its strategic importance lies in the presence of a mesylate group at the 4-position, which functions as an excellent leaving group, and an ethyl carbamate protecting group on the piperidine nitrogen. This specific combination of functional groups allows for precise and controlled nucleophilic substitution reactions, making it a key component in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information.

Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The data for Ethyl 4-mesyloxypiperidine-1-carboxylate is summarized below.

PropertyValueSource(s)
CAS Number 185516-72-5N/A
Molecular Formula C9H17NO5S
Molecular Weight 251.30 g/mol N/A
IUPAC Name Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylateN/A
Synonyms 1-Piperidinecarboxylic acid, 4-[(methylsulfonyl)oxy]-, ethyl esterN/A
Appearance Typically a solid
Solubility Soluble in organic solvents like dichloromethane, ethyl acetateGeneral chemical knowledge

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of Ethyl 4-mesyloxypiperidine-1-carboxylate involves the mesylation of its precursor, Ethyl 4-hydroxypiperidine-1-carboxylate. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a mesylate group).

Field-Proven Experimental Protocol: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate

This protocol is designed for robustness and high yield, based on established chemical principles.

Materials:

  • Ethyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-hydroxypiperidine-1-carboxylate in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.

  • Base Addition: Add triethylamine or DIPEA to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to prevent a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be used directly in the next step if of sufficient purity. If necessary, it can be purified by flash column chromatography on silica gel.

Causality and Mechanistic Insights

The hydroxyl group of the starting material is a poor leaving group. The reaction with methanesulfonyl chloride, an electrophilic sulfur compound, converts the alcohol into a mesylate ester. The sulfonyl group is highly electron-withdrawing, which makes the mesylate anion a very stable, and therefore excellent, leaving group. The triethylamine is essential to neutralize the HCl byproduct, which would otherwise protonate the starting material and other basic species in the reaction mixture, hindering the desired reaction.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification Start Dissolve Ethyl 4-hydroxypiperidine- 1-carboxylate in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_MsCl Add Methanesulfonyl Chloride dropwise Add_Base->Add_MsCl Stir Stir at 0°C then room temperature Add_MsCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (optional) Concentrate->Purify End Ethyl 4-mesyloxypiperidine- 1-carboxylate Purify->End Final Product

Caption: Workflow for the synthesis of Ethyl 4-mesyloxypiperidine-1-carboxylate.

Applications in Drug Discovery and Organic Synthesis

Ethyl 4-mesyloxypiperidine-1-carboxylate is a versatile building block primarily because the mesylate group can be readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position of the piperidine ring.

Key Applications:

  • Synthesis of Substituted Piperidines: It is a key intermediate for creating 4-substituted piperidines, which are common motifs in pharmaceuticals. Nucleophiles such as amines, thiols, and carbanions can be used to displace the mesylate.

  • Precursor to Analgesics: The 4-anilinopiperidine scaffold, found in potent analgesics like fentanyl and its analogs, can be synthesized from this intermediate.

  • Development of Novel Therapeutics: Its utility extends to the synthesis of a wide range of therapeutic agents, including antipsychotics, antihistamines, and antidepressants.[1]

  • Oliceridine Synthesis: It is a key starting material in the synthesis of Oliceridine, a novel μ-opioid receptor agonist used for the management of moderate to severe acute pain.[2][3][4] Oliceridine is designed to have a better side-effect profile compared to traditional opioids.[2][3]

Applications cluster_nucleophiles Nucleophilic Displacement cluster_products Resulting Scaffolds & Drugs Core Ethyl 4-mesyloxypiperidine- 1-carboxylate Nuc Nucleophiles (Amines, Thiols, etc.) Core->Nuc SN2 Reaction Subst_Pip 4-Substituted Piperidines Nuc->Subst_Pip Forms Analgesics Analgesics (e.g., Fentanyl analogs) Subst_Pip->Analgesics Leads to Oliceridine Oliceridine Subst_Pip->Oliceridine Leads to Other_APIs Other Active Pharmaceutical Ingredients Subst_Pip->Other_APIs Leads to

Caption: Synthetic utility as a versatile intermediate.

Analytical Characterization

Confirming the identity and purity of the synthesized Ethyl 4-mesyloxypiperidine-1-carboxylate is crucial. Standard spectroscopic techniques are employed for this purpose.

TechniqueExpected Data
¹H NMR Characteristic peaks for the ethyl group (triplet and quartet), methylene protons of the piperidine ring, and the methyl group of the mesylate.
¹³C NMR Resonances corresponding to the carbonyl of the carbamate, the carbons of the piperidine ring, the ethyl group, and the methyl group of the mesylate.
Mass Spec (MS) The molecular ion peak corresponding to the mass of the compound.
Infrared (IR) Strong absorption bands for the C=O of the carbamate and the S=O stretches of the mesylate group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-mesyloxypiperidine-1-carboxylate and its precursors.

  • General Handling: Work in a well-ventilated fume hood.[5] Avoid contact with skin and eyes.[6] Avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

  • Hazard Statements (General for Mesylates): Mesylates are often classified as harmful if swallowed and can cause skin and eye irritation.[9][10] Specific GHS classifications should be consulted from the supplier's Safety Data Sheet (SDS).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • In case of Exposure:

    • Skin contact: Wash off immediately with plenty of soap and water.[11]

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air.[11]

Conclusion

Ethyl 4-mesyloxypiperidine-1-carboxylate is a high-value chemical intermediate that provides a reliable and efficient route to a wide array of complex, biologically active molecules. Its predictable reactivity, coupled with well-established synthesis protocols, makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the laboratory.

References

Sources

Exploratory

Technical Guide: Solubility &amp; Application of 1-(Ethoxycarbonyl)piperidin-4-yl Methanesulfonate

Executive Summary Compound Identity: 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate CAS: 199118-03-1 Role: Critical Electrophilic Intermediate This guide addresses the solubility profile and handling of 1-(Ethoxycarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate CAS: 199118-03-1 Role: Critical Electrophilic Intermediate

This guide addresses the solubility profile and handling of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate (hereafter referred to as Compound-4-OMs ). As a mesylated piperidine derivative, this compound serves as a "activated" building block, converting the typically inert C4-hydroxyl group into a highly reactive leaving group suitable for nucleophilic substitution (


).

Understanding its solubility is not merely about dissolution; it is about selecting the correct medium to maximize reaction kinetics while suppressing competing hydrolysis pathways. This guide synthesizes empirical synthetic data with physicochemical principles to provide a robust operational framework.

Physicochemical Solubility Profile

The solubility of Compound-4-OMs is dictated by its dual nature: the lipophilic ethyl carbamate/piperidine backbone and the polar, electron-withdrawing sulfonate ester.

Empirical Solubility Data

Note: Quantitative values are derived from standard synthetic protocols and structural analogs.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary Synthesis Solvent. Used for the mesylation reaction. Solubilizes both the starting alcohol and the product.[1]
Polar Aprotic DMF, DMSO, NMP, DMAcExcellent Substitution Solvent. Essential for

reactions to solvate nucleophiles while leaving the mesylate reactive.
Esters/Ethers Ethyl Acetate (EtOAc), THFGood Extraction & Workup. EtOAc is the standard solvent for liquid-liquid extraction during isolation.
Polar Protic Methanol, Ethanol, IsopropanolModerate Risk of Solvolysis. Soluble, but not recommended for storage due to potential nucleophilic attack by the solvent (alcoholysis).
Hydrocarbons Hexanes, Heptane, CyclohexanePoor Purification. Used as anti-solvents to precipitate the product or wash away non-polar impurities.
Aqueous WaterVery Low Wash Medium. The compound is lipophilic enough to remain in the organic phase during brine/water washes.

Technical Workflows & Protocols

A. Synthesis & Isolation (Solubility-Driven)

The synthesis of Compound-4-OMs relies on the high solubility of the reagents in DCM and the insolubility of the byproduct (triethylamine hydrochloride) in non-polar environments, or its removal via aqueous wash.

Protocol 1: Mesylation in DCM

  • Dissolution: Dissolve 1 eq of Ethyl 4-hydroxy-1-piperidinecarboxylate in anhydrous DCM (0.5 M concentration).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). The solution remains homogeneous.

  • Activation: Dropwise addition of 1.2 eq Methanesulfonyl Chloride (MsCl) at 0°C.

    • Observation: The reaction is exothermic. As the reaction proceeds, TEA·HCl salts may precipitate or form a suspension depending on concentration.

  • Quench & Partition: Add water.

    • Solubility Mechanism: The target mesylate (Compound-4-OMs) stays in the dense DCM layer. The TEA·HCl and excess MsCl (hydrolyzed to acid) partition into the aqueous layer.

B. Nucleophilic Substitution ( )

For the subsequent step (e.g., displacing the -OMs group with an amine or azide), solvent choice switches from DCM to polar aprotic solvents to enhance the nucleophilicity of the attacking species.

Protocol 2:


 Displacement in DMF 
  • Solvent Swap: Evaporate DCM from the isolated mesylate. Re-dissolve the residue in anhydrous DMF or Acetonitrile.

    • Why? DCM is too non-polar to support the transition state of many

      
       reactions involving ionic nucleophiles (e.g., Sodium Azide).
      
  • Reaction: Heat to 60-80°C.

    • Self-Validating Check: If the solution becomes cloudy upon cooling, it often indicates the formation of the leaving group salt (Sodium Mesylate), confirming reaction progress.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection based on the chemical stage (Synthesis vs. Application).

Diagram 1: Solubility-Driven Isolation Workflow

This workflow demonstrates how differential solubility is exploited to purify the compound without chromatography.

IsolationWorkflow Start Crude Reaction Mixture (DCM + Product + Salts) Quench Add Water/Brine (Biphasic System) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains: Compound-4-OMs PhaseSep->OrgLayer Product Partitioning AqLayer Aqueous Layer Contains: TEA-HCl, MsOH PhaseSep->AqLayer Impurity Removal Dry Drying (Na2SO4) & Evaporation OrgLayer->Dry Final Solid/Oil Product Ready for SN2 Dry->Final

Caption: Separation logic relying on the lipophilicity of Compound-4-OMs in chlorinated solvents versus aqueous waste.

Diagram 2: Reaction Solvent Effects ( )

This diagram details why changing solubility environments is critical for the compound's utility.

SN2Pathway Mesylate Compound-4-OMs (Electrophile) Transition Transition State [Nu...C...OMs]‡ Mesylate->Transition Dissolved Solvent Solvent: DMF/DMSO (Polar Aprotic) Nucleophile Nucleophile (Nu-) (Amine/Azide/Thiol) Solvent->Nucleophile Solvates Cation Only Nucleophile->Transition Naked Anion Effect Product Substituted Piperidine (Nu-Product) Transition->Product Irreversible

Caption: Polar aprotic solvents solvate cations, leaving the nucleophile 'naked' and reactive toward the mesylate.

Stability & Storage Precautions

As a sulfonate ester, Compound-4-OMs is susceptible to hydrolysis, particularly in the presence of heat and moisture.

  • Avoid Protic Solvents for Storage: Do not store the compound in Methanol or Ethanol for extended periods. The oxygen of the alcohol can act as a weak nucleophile, slowly displacing the mesylate to form the methyl/ethyl ether impurity.

  • Moisture Sensitivity: While less sensitive than the starting mesyl chloride, the product will hydrolyze back to the alcohol (Ethyl 4-hydroxy-1-piperidinecarboxylate) if left in wet solvents.

    • Standard: Always dry the organic extraction layer with anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ) before evaporation.
  • Thermal Stability: Mesylates can decompose thermally. Avoid boiling the compound in high-boiling solvents (>100°C) unless reacting immediately.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22272962, 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate.[2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for solvolysis risks in protic solvents).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Loratadine Intermediates via Piperidine Mesylate Coupling Strategies

Target Audience: Researchers, Synthetic Chemists, and Process Development Professionals Focus: Convergent C(sp²)–C(sp³) Cross-Electrophile Coupling (XEC) utilizing Piperidine Mesylates Introduction & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Process Development Professionals Focus: Convergent C(sp²)–C(sp³) Cross-Electrophile Coupling (XEC) utilizing Piperidine Mesylates

Introduction & Strategic Rationale

Loratadine is a blockbuster second-generation peripheral histamine H1-receptor antagonist widely prescribed for allergic rhinitis[1]. The classic industrial synthesis of the Loratadine core relies heavily on the Grignard addition of N-methyl-4-piperidylmagnesium chloride to the tricyclic ketone 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one[2]. While historically effective, this route is plagued by operational bottlenecks: it requires cryogenic temperatures (-80 °C to -90 °C) to stabilize the organometallic intermediates[3] and necessitates a late-stage, highly toxic von Braun dealkylation using ethyl chloroformate to exchange the N-methyl group for the requisite N-ethoxycarbonyl moiety[4].

To circumvent these limitations, modern synthetic paradigms leverage piperidine mesylates as bench-stable, highly tunable electrophiles. By utilizing N-ethoxycarbonyl-4-piperidinyl methanesulfonate, the ethoxycarbonyl protecting group is pre-installed, bypassing the toxic dealkylation step entirely. Furthermore, coupling this sp³ mesylate with a tricyclic sp² electrophile via Nickel-catalyzed Cross-Electrophile Coupling (XEC) allows for a convergent, transition-metal-mediated assembly of the Loratadine framework under mild conditions[5].

Mechanistic Insights: The Advantage of Mesylate Electrophiles

In the context of complex API synthesis, the choice of leaving group dictates the reaction's thermodynamic feasibility and operational safety.

  • Optimal Leaving Group Kinetics: The methanesulfonate (mesylate) anion is a superior leaving group compared to standard halides, facilitating rapid oxidative addition in Ni-catalyzed pathways without the rapid degradation seen with triflates.

  • Causality of XEC Activation: In the XEC mechanism, the NiCl₂(dme) precatalyst[6] is reduced to an active Ni(0) species by a terminal reductant (e.g., Mn powder). This Ni(0) complex sequentially activates the C(sp²)–OTf bond of the tricyclic core via two-electron oxidative addition, and the C(sp³)–OMs bond of the piperidine mesylate via a single-electron radical pathway[5]. This dual-activation completely eliminates the need for moisture-sensitive Grignard reagents.

  • Thermodynamic Isomerization: The direct XEC coupling initially yields an intermediate with an endocyclic double bond within the cycloheptene ring. Due to cross-conjugation with the adjacent pyridine ring[2], this intermediate undergoes a facile acid-catalyzed thermodynamic isomerization to form the stable exocyclic ylidene double bond characteristic of Loratadine.

Comparative Data Analysis

The transition from a classic organometallic addition to a mesylate-driven XEC strategy yields significant improvements in process safety and step economy.

Process ParameterClassic Grignard RouteMesylate-Driven XEC Route
Key Bond Formation Nucleophilic Addition (Grignard)Ni-Catalyzed Reductive Cross-Coupling
Operating Temperature -80 °C to -90 °C25 °C to 60 °C
N-Protecting Group Requires late-stage exchangePre-installed on Mesylate
Toxic Reagents Used Ethyl chloroformate, Mg turningsNone (Utilizes Mn⁰ and Ni salts)
Overall Step Count 3 steps (from tricyclic ketone)2 steps (from tricyclic ketone)
Intermediate Stability Highly moisture sensitiveBench-stable electrophiles

Experimental Protocols

The following self-validating protocols describe the preparation of the piperidine mesylate and its subsequent coupling to the tricyclic core.

Protocol A: Synthesis of N-Ethoxycarbonyl-4-piperidinyl Methanesulfonate

Objective: Prepare the sp³ electrophile with the pre-installed carbamate moiety.

  • Preparation: Dissolve N-ethoxycarbonyl-4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv). Causality: TEA serves a dual purpose: it acts as a nucleophilic catalyst to form a transient sulfonylammonium intermediate and scavenges the HCl byproduct, preventing acid-catalyzed cleavage of the carbamate.

  • Mesylation: Cool the reaction vessel to strictly 0 °C. Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv) over 30 minutes. Causality: Maintaining 0 °C is critical to suppress the competitive E2 elimination of the newly formed mesylate, which would otherwise yield an undesired tetrahydropyridine impurity.

  • Validation & Workup: The reaction is self-validating; the immediate precipitation of white triethylammonium chloride salts visually confirms the activation of the alcohol. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the bench-stable piperidine mesylate.

Protocol B: Preparation of the Tricyclic Enol Triflate

Objective: Convert the tricyclic ketone into an activated sp² electrophile.

  • Enolization: Dissolve 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (1.0 equiv) in anhydrous THF at -78 °C. Add Potassium hexamethyldisilazide (KHMDS, 1.1 equiv). Causality: KHMDS is selected over LDA due to its larger steric bulk, which ensures selective deprotonation to the thermodynamic enolate without nucleophilic attack on the ketone.

  • Triflating: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) and allow the mixture to warm to room temperature.

  • Validation: Complete conversion is confirmed by the disappearance of the characteristic ketone carbonyl stretch (~1680 cm⁻¹) in the FTIR spectrum.

Protocol C: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: Convergent assembly of the Loratadine intermediate.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with NiCl₂(dme) (10 mol%)[6], 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Mn powder (2.5 equiv).

  • Coupling: Add a solution of the Tricyclic Enol Triflate (1.0 equiv) and the Piperidine Mesylate (1.5 equiv) in anhydrous DMA (Dimethylacetamide).

  • Reaction & Validation: Stir the mixture at 60 °C for 12 hours. Self-Validation: The reaction mixture will transition from a pale green (Ni(II) precatalyst) to a deep, dark red/brown, providing a reliable visual indicator that the active Ni(0)/Ni(I) catalytic cycle has been initiated[5].

  • Isomerization: Treat the crude mixture with catalytic p-Toluenesulfonic acid (pTSA) in toluene at reflux to isomerize the endocyclic double bond to the exocyclic ylidene configuration, yielding the final Loratadine framework.

Workflow Visualization

G A N-ethoxycarbonyl- 4-hydroxypiperidine B Mesylation (MsCl, TEA, 0°C) A->B C Piperidine Mesylate (sp³ Electrophile) B->C G Ni-Catalyzed XEC (NiCl₂(dme), dtbbpy, Mn⁰) C->G D Tricyclic Ketone Core E Enolization & Triflating (KHMDS, Tf₂O) D->E F Tricyclic Enol Triflate (sp² Electrophile) E->F F->G H Loratadine (API) G->H

Workflow for the convergent synthesis of Loratadine via Ni-catalyzed cross-electrophile coupling.

References

  • "Synthesis process of loratadine intermediate" Patsnap.
  • "Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo [5, 6] Cyclohepta[1, 2b] Pyridene-11(6H)-one from Loratadine" Science Alert.
  • "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch" PharmaBlock.
  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis" Chemical Reviews - ACS Publications.
  • "WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates" Google Patents.

Sources

Application

Application Note: Nucleophilic Substitution Protocols for 4-Mesyloxypiperidines

Displacement on N-Protected 4-Piperidinyl Mesylates Strategic Overview The 4-substituted piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for diverse therapeutics includi...

Author: BenchChem Technical Support Team. Date: March 2026


 Displacement on N-Protected 4-Piperidinyl Mesylates

Strategic Overview

The 4-substituted piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for diverse therapeutics including fentanyl derivatives, CCR5 antagonists, and muscarinic receptor modulators.[1]

For drug discovery chemists, the 4-mesyloxypiperidine (4-OMs) intermediate represents a critical divergence point. It allows for the rapid diversification of the scaffold via Nucleophilic Substitution (


). However, this transformation is deceptively simple. The secondary nature of the C4 carbon, combined with the conformational mobility of the piperidine ring, places the system on a knife-edge between substitution (

)
and elimination (

)
.

This guide provides field-proven protocols to maximize substitution efficiency while suppressing the formation of the ubiquitous N-Boc-1,2,3,6-tetrahydropyridine elimination byproduct.

Mechanistic Criticality: The vs. Competition

The reaction outcome is dictated by the basicity of the nucleophile and the steric trajectory of the attack.

  • 
     Pathway:  Requires a "backside attack" (180° to the OMs group).[2] If the mesylate is in the equatorial position (thermodynamically preferred), the nucleophile must attack from the more sterically crowded axial trajectory.
    
  • 
     Pathway:  Promoted by hard, basic nucleophiles (e.g., Fluoride, Alkoxides) and elevated temperatures.[1] The anti-periplanar alignment of the C4-OMs bond and the C3-H bond facilitates rapid elimination to the alkene.
    

Synthesis of the Scaffold (The Mesylate)

Before attempting substitution, the quality of the starting material is paramount. Residual chloride or free acid from the mesylation step can degrade the sensitive sulfonate ester.

Protocol: Mesylation of N-Boc-4-hydroxypiperidine

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 1.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.2 M].

  • Conditions: 0°C to RT, 2–4 hours.

Key Precaution: Quench with saturated


 and wash thoroughly to remove all traces of 

. Store the mesylate at -20°C; it is prone to thermal decomposition.

Protocol A: Azidation (Nitrogen Nucleophiles)

Target: Synthesis of 4-azido (and subsequently 4-amino) piperidines. Mechanism: Classical


 with Inversion of Configuration.

Azide (


) is an ideal nucleophile for this system: it is highly nucleophilic but weakly basic, minimizing the 

side reaction.
Experimental Procedure
  • Setup: In a flame-dried flask under

    
    , dissolve N-Boc-4-mesyloxypiperidine  (1.0 g, 1.0 equiv) in anhydrous DMF  (5 mL, 0.5 M concentration).
    
  • Nucleophile Addition: Add Sodium Azide (

    
    )  (2.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: While primary mesylates react at RT, this secondary center requires thermal activation. Do not exceed 80°C to avoid thermal elimination.[3]

  • Workup: Dilute with

    
     (ether extracts impurities less than EtOAc). Wash 3x with water to remove DMF and excess azide. Dry over 
    
    
    
    .
  • Purification: The crude product is often pure enough for reduction. If needed, purify via silica flash chromatography (Hexanes/EtOAc).[1]

Stereochemical Outcome: Complete inversion. If you start with the standard alcohol (racemic or achiral C4), the product is achiral. If the piperidine has chiral substituents at C2/C3, the C4 stereocenter will invert relative to them.

Protocol B: Thio-Functionalization (Sulfur Nucleophiles)

Target: Synthesis of 4-thioether piperidines. Challenge: Thiolates are excellent nucleophiles but can be basic enough to trigger elimination if not carefully managed.

Experimental Procedure
  • Solvent Choice: Acetonitrile (MeCN) is preferred over DMF for easier workup and slightly suppressed basicity of the thiolate.

  • Base Selection: Use Cesium Carbonate (

    
    )  (1.5 equiv).[1] Cesium promotes the "naked" anion effect, enhancing nucleophilicity without the high pH of hydride bases.
    
  • Reaction:

    • Dissolve Thiol (1.2 equiv) and

      
       in MeCN. Stir for 15 min to generate the thiolate.
      
    • Add N-Boc-4-mesyloxypiperidine (1.0 equiv).

    • Heat to 50°C for 12 hours.

  • Optimization: If elimination >10% is observed, switch solvent to THF and lower temperature to reflux (66°C), or use a weaker base like

    
     with 18-crown-6.[1]
    

Protocol C: The Fluorine Challenge (Critical Deviation)

WARNING: Attempting to displace a secondary mesylate on a piperidine ring with a fluoride source (CsF, TBAF, KF) is NOT RECOMMENDED .

  • Reason: Fluoride is a hard base and a poor nucleophile in protic environments. In aprotic solvents (required for

    
    ), "naked" fluoride is extremely basic, causing rapid 
    
    
    
    elimination to the tetrahydropyridine.[1] Yields are typically <20%.
The Superior Protocol: Deoxyfluorination

Instead of displacing the mesylate, use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® directly on the alcohol.

Mechanism: The alcohol attacks the sulfur center, releasing HF. The resulting intermediate is an activated leaving group that is displaced intramolecularly by the fluoride ion. This "internal return" mechanism favors substitution over elimination.

Experimental Procedure (DAST)
  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM at -78°C .

  • Addition: Add DAST (1.2 equiv) dropwise. Caution: Exothermic.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly over 12 hours.

  • Quench: Pour slowly into saturated

    
     (gas evolution!).
    
  • Result: This route typically yields the 4-fluoropiperidine with inversion of configuration in 60–80% yield, compared to <20% for the mesylate displacement route.

Visualization of Pathways

Diagram 1: Reaction Workflow & Decision Tree

ReactionPathways Start N-Boc-4-Hydroxypiperidine Mesylate N-Boc-4-Mesyloxypiperidine (Activated Scaffold) Start->Mesylate MsCl, Et3N DCM, 0°C Fluorine Product C: 4-Fluoropiperidine Start->Fluorine RECOMMENDED ROUTE: DAST / Deoxo-Fluor -78°C to RT Elimination Side Product: Tetrahydropyridine (Alkene) Mesylate->Elimination Hard Base / High T (E2 Pathway) Azide Product A: 4-Azidopiperidine (via NaN3) Mesylate->Azide NaN3, DMF 60°C (SN2) Thiol Product B: 4-Thioether (via R-SH/Cs2CO3) Mesylate->Thiol R-SH, Base MeCN (SN2) Mesylate->Fluorine CsF/TBAF (Poor Yield due to E2)

Caption: Strategic decision tree for C4 functionalization. Note the direct DAST route is preferred for fluorination over the mesylate intermediate.

Diagram 2: Mechanistic Competition ( vs )

Mechanism Substrate 4-Mesyloxypiperidine (Chair Conformation) SN2_TS SN2 Transition State (Backside Attack) Substrate->SN2_TS Soft Nucleophile (N3-, RS-) E2_TS E2 Transition State (Anti-periplanar H-abstraction) Substrate->E2_TS Hard Base/Nu (F-, RO-) Prod_Sub Substituted Product (Inversion of Config) SN2_TS->Prod_Sub Prod_Elim Elimination Product (Alkene) E2_TS->Prod_Elim

Caption: Mechanistic divergence. Soft nucleophiles favor the blue path (


); hard/basic nucleophiles force the red path (

).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield / High Elimination Base is too strong or Temperature too high.Switch to weaker base (

instead of NaH). Lower reaction temp.[4][5]
No Reaction Nucleophile insolubility or steric bulk.Switch solvent to DMSO (higher dielectric constant). Increase temp cautiously.
Impurity: Alcohol (Hydrolysis) Wet solvent or hygroscopic reagents.[1]Flame-dry glassware. Use molecular sieves in DMF/MeCN.
Poor Fluorination Yield Using Mesylate displacement method.STOP. Switch to DAST/Deoxo-Fluor protocol on the alcohol.

References

  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone and derivatives. Retrieved from [1]

  • BenchChem. (2025). Synthesis of N-Boc-4-hydroxypiperidine: Protocols and Troubleshooting. Retrieved from [1]

  • National Institutes of Health (NIH). (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [1]

  • Common Organic Chemistry. (2023). Standard Protocol: Substitution of Mesylates with Azide. Retrieved from [1]

  • Chemistry Steps. (2024). SN2 vs E2: Competition and Stereochemistry in Cyclic Systems. Retrieved from

  • Organic Chemistry Portal. (2017). Alkyne Cycloadditions and TBAF mediated reactions.[6] (Context for TBAF reactivity). Retrieved from [1]

Sources

Method

Application Note: O-Alkylation of Phenols Using Ethyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

Executive Summary & Strategic Rationale The synthesis of 4-aryloxypiperidines is a critical transformation in drug development, as these privileged motifs are ubiquitous in G-protein coupled receptor (GPCR) ligands and C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-aryloxypiperidines is a critical transformation in drug development, as these privileged motifs are ubiquitous in G-protein coupled receptor (GPCR) ligands and CNS-active therapeutics. This application note details the robust O-alkylation of phenols utilizing ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (also known as 1-ethoxycarbonyl-4-mesyloxypiperidine) as the electrophile.

From a process chemistry perspective, the ethyl carbamate protecting group is strategically superior to the traditional tert-butyloxycarbonyl (Boc) group for high-temperature scale-ups, as it exhibits exceptional stability against thermal degradation and basic hydrolysis [1]. By carefully engineering the reaction environment—specifically through base selection and Phase-Transfer Catalysis (PTC)—researchers can maximize the desired SN2 substitution pathway while actively suppressing the competing E2 elimination byproduct.

Mechanistic Insights & Causality

The reaction between a secondary mesylate and a phenolate anion (pKa ~10) is defined by a kinetic competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). Understanding the causality behind reagent selection is essential for optimizing yields:

  • Base Selection: The use of strong, unhindered bases (e.g., NaH, NaOH) in anhydrous conditions drastically increases the basicity of the environment, driving the E2 pathway to form ethyl 3,4-dihydropyridine-1(2H)-carboxylate. Mild bases like potassium carbonate (K₂CO₃) are basic enough to quantitatively deprotonate the phenol without over-promoting elimination.

  • Solvent & Catalyst Dynamics:

    • Anhydrous Polar Aprotic (DMF): DMF solvates the potassium cation, leaving a "naked," highly reactive phenolate anion. While this promotes rapid SN2 attack, it also leaves the system susceptible to moderate E2 elimination.

    • Aqueous Phase-Transfer Catalysis (PTC): By conducting the reaction in water with Tetrabutylammonium chloride (TBAC), the phenolate is generated in the aqueous phase and shuttled into the organic phase (the molten mesylate) by the lipophilic TBA⁺ cation [2]. The tight hydration shell around the phenolate dampens its hard basicity (suppressing E2) while maintaining sufficient nucleophilicity for the SN2 attack [3].

ReactionPathway Phenol Phenol + K2CO3 (Nucleophile Precursor) Phenolate Phenolate Anion (Active Nucleophile) Phenol->Phenolate Deprotonation Mesylate Ethyl 4-(methylsulfonyloxy) piperidine-1-carboxylate (Electrophile) SN2_Product 4-Aryloxypiperidine (Desired SN2 Product) Mesylate->SN2_Product SN2 Pathway E2_Product Tetrahydropyridine (E2 Byproduct) Mesylate->E2_Product E2 Pathway (Excessive Basicity) Phenolate->SN2_Product Nucleophilic Attack (C4)

Mechanistic competition between SN2 O-alkylation and E2 elimination pathways.

Quantitative Data: Method Comparison

To accommodate different laboratory constraints and scale-up requirements, two distinct methodologies are evaluated below. Note that the PTC method requires a stoichiometric excess of the mesylate to outcompete background aqueous hydrolysis at reflux temperatures [1].

ParameterMethod A: Anhydrous Polar AproticMethod B: Aqueous Phase-Transfer Catalysis (PTC)
Solvent System DMF (N,N-Dimethylformamide)Water (Biphasic with molten organics)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.5 equiv)
Catalyst NoneTBAC (Tetrabutylammonium chloride, 0.2 equiv)
Electrophile Stoichiometry 1.2 equiv2.4 equiv (Compensates for aqueous hydrolysis)
Temperature 80 °C – 90 °C100 °C (Reflux)
Reaction Time 12 – 16 hours3 – 8 hours
E2 Elimination Byproduct Low to ModerateVery Low (Hydration shell dampens basicity)
Scalability & Green Profile Moderate (DMF removal is energy-intensive)Excellent (Aqueous waste, simple toluene extraction)

Experimental Protocols

Method A: Standard Anhydrous Protocol (DMF)

Best suited for milligram-to-gram scale discovery chemistry where anhydrous conditions are preferred.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (15 mL) and stir at room temperature for 15 minutes to ensure complete phenolate formation (solution may change color depending on the phenol).

  • Electrophile Addition: Add ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (3.02 g, 12.0 mmol, 1.2 equiv) in a single portion.

  • Heating: Attach a reflux condenser, flush the system with nitrogen, and heat the reaction mixture to 85 °C for 12–16 hours.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Validation (Self-Validating QC): The reaction is deemed complete when TLC (Hexane/EtOAc 3:1) shows the disappearance of the phenol. Successful SN2 displacement is confirmed via ¹H NMR by tracking the C4-methine proton, which shifts from ~4.8 ppm (mesylate) upfield to ~4.4–4.5 ppm (aryloxy product).

Method B: Aqueous Phase-Transfer Catalysis (PTC)

Best suited for multi-gram to kilogram scale-up. This protocol is adapted from validated industrial patents [1].

PTCWorkflow Step1 1. Suspend Reagents Mesylate, Phenol, K2CO3, TBAC in H2O Step2 2. Biphasic Reflux Heat to 100°C for 3-8 hours Step1->Step2 Step3 3. Phase Separation Cool to RT, Extract with Toluene Step2->Step3 Step4 4. Aqueous Wash Wash Organic Layer with Water Step3->Step4 Step5 5. Concentration Evaporate Solvent under Vacuum Step4->Step5

Step-by-step workflow for the aqueous Phase-Transfer Catalysis (PTC) protocol.

  • Reagent Suspension: In a round-bottom flask, combine the phenol (22.4 mmol, 1.0 equiv), ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (13.6 g, 54.1 mmol, 2.4 equiv), K₂CO₃ (7.72 g, 55.8 mmol, 2.5 equiv), and Tetrabutylammonium chloride (TBAC) (1.2 g, 4.3 mmol, 0.2 equiv).

  • Aqueous Phase: Add distilled water (20 mL). The mixture will be heterogeneous.

  • Reflux: Heat the vigorously stirred suspension to reflux (100 °C) for 3 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous phase and the molten mesylate phase.

  • Extraction: Cool the reaction mixture to room temperature. Add toluene (25 mL) to extract the product. Separate the phases using a separatory funnel.

  • Washing & Concentration: Wash the organic (toluene) layer with water (2 × 20 mL) to remove residual salts and TBAC. Concentrate the organic layer under reduced pressure to yield the crude product as an oil.

  • Validation (Self-Validating QC): Because a large excess of mesylate is used, the crude mixture will contain unreacted electrophile. Evaluate the crude via LC-MS. The target product mass [M+H]⁺ should be the dominant peak. The crude material is typically pure enough to be used directly in subsequent deprotection steps (e.g., using strong base or acid to remove the ethyl carbamate).

References

  • Ueno, Y., et al. "Epoxy compound and method for manufacturing the same.
  • Loupy, A., et al. "Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives." Synthetic Communications, Vol. 21, No. 14, 1991.[Link]

  • De Zani, D., et al. "Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes." Organic Process Research & Development, Vol. 16, No. 5, 2012.[Link]

Application

Procedure for displacement of mesylate with cyanide in piperidines

Application Note: Protocol for the Nucleophilic Displacement of Mesylates with Cyanide in Piperidine Scaffolds Executive Summary The synthesis of functionalized piperidines is a cornerstone of modern drug discovery and a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Nucleophilic Displacement of Mesylates with Cyanide in Piperidine Scaffolds

Executive Summary

The synthesis of functionalized piperidines is a cornerstone of modern drug discovery and alkaloid synthesis. The displacement of a secondary mesylate with a cyanide anion is a highly effective method for installing a nitrile group, which serves as a versatile precursor for carboxylic acids, primary amines, and tetrazoles. This Application Note details a robust, self-validating protocol for the conversion of N-protected piperidinols to cyanopiperidines, emphasizing the critical balance of temperature and solvent required to maximize


 inversion while suppressing competing elimination pathways.

Mechanistic Rationale & Experimental Design

As a self-validating system, every reagent and condition in this protocol is selected based on strict mechanistic causality:

  • Leaving Group Selection: The methanesulfonate (mesylate) group is chosen over halides due to its superior leaving group ability in aliphatic nucleophilic substitutions. The mesylate anion is highly resonance-stabilized, significantly lowering the activation energy for the subsequent

    
     attack.
    
  • Nucleophile and Solvent Dynamics: Sodium cyanide (NaCN) is utilized as the nucleophile. Because cyanide is an ambidentate nucleophile and a moderate base, solvent selection is critical. Polar aprotic solvents, specifically N,N-dimethylformamide (DMF), are mandatory. DMF solvates the sodium cation while leaving the cyanide anion unsolvated and highly reactive, thereby accelerating the

    
     trajectory[1].
    
  • Temperature Control and Competing Pathways: The displacement occurs at a secondary carbon on the piperidine ring, which is sterically hindered. While room temperature reactions are kinetically sluggish, excessive heating (>80 °C) promotes the competing E2 elimination pathway, yielding undesired tetrahydropyridine derivatives. A precisely controlled temperature of 50 °C provides the optimal thermodynamic balance, favoring

    
     inversion over elimination [1].
    
  • Nitrogen Protection: The basicity and nucleophilicity of the piperidine nitrogen necessitate protection (e.g., Boc, Cbz, or Ts). Unprotected piperidines will undergo intermolecular alkylation, leading to polymeric mixtures.

Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data for the cyanation of N-Boc-4-piperidyl mesylate, demonstrating the causal relationship between temperature, solvent, and the


/E2 product ratio.
SolventTemperature (°C)Equivalents (NaCN)

Yield (%)
E2 Byproduct (%)Reaction Time
DMF251.5< 10< 524 h
DMF 50 1.5 85 - 89 ~ 5 15 h
DMF801.540456 h
DMSO501.582~ 86 h
EtOH802.0151024 h

Reaction Workflow

PiperidineCyanation N1 N-Protected Piperidin-4-ol N2 Mesylation (MsCl, Et3N, DCM, 0°C) N1->N2 N3 Piperidin-4-yl Mesylate N2->N3 N4 Cyanation (NaCN, DMF, 50°C, 15 h) N3->N4 N5 4-Cyanopiperidine (SN2 Product) N4->N5 Main Pathway (Inversion) N6 Tetrahydropyridine (E2 Byproduct) N4->N6 Competing Elimination (If Temp > 80°C)

Reaction workflow for the synthesis of cyanopiperidines via mesylate displacement.

Step-by-Step Experimental Protocol

Phase 1: Mesylation of N-Protected Piperidinol
  • Preparation: Dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents runaway exothermic reactions and minimizes side reactions like chloride displacement of the mesylate.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

  • Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc, 1:1). The mesylate product typically runs higher (less polar) than the starting alcohol.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The crude mesylate is highly pure and should be carried forward immediately to prevent degradation.
Phase 2: Cyanide Displacement

⚠️ CRITICAL SAFETY WARNING: NaCN is highly toxic. All operations must be conducted in a certified fume hood. Keep a cyanide antidote kit and sodium hypochlorite (bleach) immediately accessible.

  • Solvation: Dissolve the crude N-Boc-4-piperidyl mesylate (1.0 eq) in anhydrous DMF (0.3 M).

  • Nucleophile Addition: Add sodium cyanide (NaCN, 1.5 eq) in one portion.

  • Heating: Heat the reaction mixture to exactly 50 °C and stir for 15 hours [2].

  • In-Process Control: Monitor via LC-MS or TLC. The displacement is complete when the mesylate intermediate is entirely consumed.

Phase 3: Workup and Cyanide Quenching
  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and unreacted NaCN.

  • Organic Wash: Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Mandatory Cyanide Quench: Treat all aqueous washes and NaCN-contaminated glassware with a 10% sodium hypochlorite (bleach) solution for at least 24 hours. Rationale: Bleach oxidizes residual highly toxic cyanide (

    
    ) to the significantly less toxic cyanate (
    
    
    
    ).
  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure N-Boc-4-cyanopiperidine.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product must be confirmed via the following analytical benchmarks:

  • IR Spectroscopy: Confirm the successful installation of the nitrile group by observing a sharp, distinct

    
     stretching band at ~2250 
    
    
    
    .
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The proton alpha to the nitrile (CH-CN) will shift significantly upfield compared to the proton alpha to the mesylate (CH-OMs), typically moving from ~4.8 ppm (mesylate) to ~2.8-3.0 ppm (nitrile).

References

  • Padwa, A., et al. "Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family." Journal of Organic Chemistry, 2006. URL:[Link]

  • Lewis, N. "Asymmetric Piperidine Synthesis." PhD Thesis, University of Nottingham, 1995. URL:[Link]

Sources

Method

Application Note: Synthesis of 4-Substituted Piperidines via SN2 Reaction

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for nucleophilic substitution at the C4 position of pip...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for nucleophilic substitution at the C4 position of piperidine scaffolds.

Executive Summary & Strategic Rationale

The piperidine ring is a privileged scaffold in drug discovery, frequently appearing in G-protein coupled receptor (GPCR) ligands, non-imidazole histamine H3 receptor antagonists, and various neurological agents [1]. Functionalization at the 4-position is typically achieved starting from the highly versatile building block N-Boc-4-hydroxypiperidine .

Direct substitution of the secondary hydroxyl group at C4 requires careful strategic planning. Because the C4 position is sterically hindered and flanked by adjacent methylene protons, nucleophilic substitution (SN2) is in direct competition with base-induced elimination (E2), which yields unwanted tetrahydropyridine byproducts. To overcome this, chemists rely on two primary pathways:

  • The Two-Step Activation-Displacement Protocol: Conversion of the hydroxyl into a superior leaving group (mesylate or tosylate), followed by displacement using a moderate-to-strong nucleophile [2].

  • The One-Step Mitsunobu Protocol: Direct redox-condensation using triphenylphosphine (PPh3) and an azodicarboxylate (e.g., DIAD), ideal for acidic nucleophiles (pKa < 11) [3].

This application note provides field-proven, step-by-step methodologies for both pathways, emphasizing causality, yield optimization, and self-validating analytical checkpoints.

Pathway 1: Two-Step Activation & SN2 Displacement

The two-step method is highly scalable and preferred when utilizing non-acidic nucleophiles (e.g., azides, thiolates, or primary amines). The secondary amine of 4-hydroxypiperidine must first be protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted N-alkylation or polymerization.

Mechanistic Causality & Reaction Design
  • Leaving Group Selection: Methanesulfonyl chloride (MsCl) is preferred over p-toluenesulfonyl chloride (TsCl) for C4-piperidines due to its smaller steric profile, which accelerates the subsequent SN2 attack and minimizes steric hindrance.

  • Solvent & Temperature: The SN2 displacement is typically performed in polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80 °C) to solvate the nucleophile and lower the activation energy barrier.

  • Avoiding Elimination: Using excessively strong bases (e.g., NaH, KOtBu) during the displacement step will heavily favor the E2 pathway. Mild bases like K2CO3 or utilizing the nucleophile's sodium salt (e.g., NaN3) directly is crucial.

TwoStepSN2 A N-Boc-4-hydroxypiperidine B N-Boc-4-(mesyloxy)piperidine (Activated Intermediate) A->B MsCl, Et3N DCM, 0°C C 4-Substituted N-Boc-piperidine (SN2 Product) B->C Nucleophile (e.g., NaN3) DMF, 60-80°C D Tetrahydropyridine (E2 Byproduct) B->D Strong Base/Heat

Figure 1: Workflow and competing pathways in the two-step SN2 displacement.

Experimental Protocol: Synthesis of N-Boc-4-azidopiperidine

Step 1: Mesylation (Activation)

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude mesylate is usually sufficiently pure for the next step.

    • Self-Validating Checkpoint:1H NMR validation is critical here. The C4 methine proton shifts dramatically from ~3.8 ppm (hydroxyl) to ~4.8 ppm (mesylate). A new sharp singlet will also appear at ~3.0 ppm, corresponding to the -OMs methyl group.

Step 2: SN2 Displacement

  • Setup: Dissolve the crude N-Boc-4-(mesyloxy)piperidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add sodium azide (NaN3, 2.0 equiv). Caution: NaN3 is highly toxic; handle with appropriate PPE.

  • Reaction: Heat the mixture to 80 °C and stir for 12–16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF, followed by a brine wash. Dry over Na2SO4 and concentrate.

    • Self-Validating Checkpoint: IR spectroscopy will show a strong, distinct azide stretch at ~2100 cm-1. In 1H NMR, the C4 proton shifts upfield from ~4.8 ppm (mesylate) to ~3.5 ppm (azide).

Pathway 2: The One-Step Mitsunobu Protocol

The Mitsunobu reaction is a powerful, stereospecific one-pot alternative for synthesizing 4-substituted piperidines. It is particularly useful when the nucleophile is acidic (pKa < 11), such as phenols, imides, or hydrazoic acid [4]. If a chiral 4-substituted piperidine derivative is used, the Mitsunobu reaction guarantees complete inversion of stereochemistry at the carbinol center[5].

Mechanistic Causality & Reaction Design
  • Redox Condensation: The reaction relies on the formation of a highly reactive betaine intermediate between PPh3 and DIAD. This intermediate deprotonates the nucleophile and activates the C4-hydroxyl group as an oxyphosphonium ion.

  • pKa Constraint: If the nucleophile's pKa exceeds 11, it will not be sufficiently deprotonated by the betaine intermediate, stalling the reaction and leading to poor yields.

  • Order of Addition: To prevent premature degradation of the betaine, DIAD must be added dropwise at 0 °C to a pre-mixed solution of the alcohol, nucleophile, and PPh3.

Mitsunobu Reagents PPh3 + DIAD/DEAD Betaine Betaine Intermediate Reagents->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Leaving Group) Betaine->Oxyphosphonium + Alcohol & Nu-H Alcohol N-Boc-4-hydroxypiperidine Alcohol->Oxyphosphonium Nu Nucleophile (Nu-H) pKa < 11 Nu->Oxyphosphonium Product 4-Substituted Piperidine (SN2 Product) Oxyphosphonium->Product SN2 Attack by Nu- Byproducts Ph3P=O + DIAD-H2 Oxyphosphonium->Byproducts Leaving Group Displacement

Figure 2: Signaling and mechanistic workflow of the Mitsunobu reaction pathway.

Experimental Protocol: Mitsunobu Etherification (e.g., Phenol Substitution)
  • Setup: In an oven-dried flask under argon, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) and the acidic nucleophile (e.g., p-nitrophenol, 1.2 equiv) in anhydrous THF (0.15 M).

  • Phosphine Addition: Add triphenylphosphine (PPh3, 1.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 20 minutes. The solution will typically turn a deep yellow/orange color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The primary challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (Ph3P=O) and reduced DIAD byproducts.

    • Self-Validating Checkpoint: Triturate the crude residue with cold diethyl ether/hexanes (1:1); much of the Ph3P=O will precipitate and can be filtered off. Purify the filtrate via silica gel flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and optimal conditions for functionalizing N-Boc-4-hydroxypiperidine based on the chosen nucleophile [1][4].

Nucleophile TypeExample ReagentPreferred PathwaySolvent / TempTimeExpected YieldKey Byproduct Risk
Azide NaN3Mesylation + SN2DMF / 80 °C12 h85–90%E2 Elimination (<5%)
Phenol p-NitrophenolMitsunobuTHF / 0 °C to RT12 h75–85%Ph3P=O contamination
Thiol Potassium thioacetateMesylation + SN2DMF / 60 °C8 h80–85%Disulfide formation
Imide PhthalimideMitsunobuTHF / 0 °C to RT16 h70–80%Unreacted starting material
Primary Amine BenzylamineMesylation + SN2CH3CN / 80 °C24 h60–70%E2 Elimination (10-20%)

Note: When using primary aliphatic amines, the basicity of the nucleophile increases the risk of E2 elimination. Lowering the temperature and extending reaction times can mitigate this.

References

  • "Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine." RSC Advances, 2025. Available at:[Link]

  • Chauder, B. A., et al. "Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters." Synthetic Communications, 2006. Available at:[Link]

Application

Application Note: Chemoselective Coupling of 1-(Ethoxycarbonyl)piperidin-4-yl Mesylate with Aryl Nucleophiles

The following Application Note and Protocol guide is designed for direct implementation in a research or drug discovery setting. It prioritizes mechanistic understanding, reproducibility, and the management of specific c...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for direct implementation in a research or drug discovery setting. It prioritizes mechanistic understanding, reproducibility, and the management of specific chemical risks associated with secondary mesylates.

Executive Summary

This guide details the protocols for coupling 1-(Ethoxycarbonyl)piperidin-4-yl mesylate (Compound 1 ) with aryl nucleophiles (phenols, thiophenols, and anilines). The transformation relies on nucleophilic substitution (


), resulting in the inversion of stereochemistry at the C4 position.

Critical Challenge: The secondary mesylate at the C4 position of the piperidine ring is highly prone to E2 elimination , yielding the non-productive 1-(ethoxycarbonyl)-1,2,3,6-tetrahydropyridine. This guide provides optimized conditions to maximize the Substitution-to-Elimination (


) ratio.

Chemical Context & Mechanistic Insight

The Substrate[1]
  • Compound: Ethyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • Reactivity Profile: Secondary electrophile. The ethoxycarbonyl group reduces the basicity of the piperidine nitrogen, preventing self-polymerization but exerting minimal electronic influence on the C4 center.

  • Stereochemistry: Reaction proceeds with Inversion of Configuration (Walden Inversion). If the starting material is the achiral 4-mesylate (from achiral 4-hydroxypiperidine), the product is achiral unless the nucleophile induces chirality.

Reaction Pathways: vs. E2

The success of this coupling depends entirely on controlling the competition between the nucleophilic attack (


) and base-induced deprotonation (

).

ReactionPathway SM Piperidin-4-yl Mesylate (Secondary Electrophile) TS_SN2 TS: SN2 (Backside Attack) SM->TS_SN2 + Nu: TS_E2 TS: E2 (Anti-Periplanar H-Abstraction) SM->TS_E2 + Base: Nu Aryl Nucleophile (Ar-XH) Base Base (B:) Product Product (4-Substituted Piperidine) INVERSION TS_SN2->Product SideProduct Side Product (Tetrahydropyridine) ELIMINATION TS_E2->SideProduct

Figure 1: Mechanistic divergence. High nucleophilicity and low basicity favor the green pathway (


). Steric bulk and high basicity favor the red pathway (E2).

Optimized Coupling Protocols

Protocol A: O-Arylation (Phenols)

Target: Aryl Ethers Difficulty: Moderate Key Driver: Cesium Effect. The large cesium cation (


) stabilizes the phenoxide ion pair and enhances solubility in organic solvents, promoting 

over elimination compared to sodium or potassium bases.
ParameterConditionRationale
Stoichiometry 1.0 equiv Mesylate : 1.2 equiv PhenolSlight excess of nucleophile drives completion.
Base

(2.0 equiv)
Mild enough to minimize E2; enhances nucleophilicity.
Solvent DMF or MeCNPolar aprotic is required to solvate the cation.
Temperature 60°C – 80°CSufficient activation energy for secondary center displacement.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve Phenol (1.2 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add

    
      (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add 1-(Ethoxycarbonyl)piperidin-4-yl mesylate (1.0 mmol) as a solid or solution in minimal DMF.

  • Reaction: Heat to 70°C under inert atmosphere (

    
     or Ar). Monitor by LC-MS or TLC.
    
    • Typical Time: 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: S-Arylation (Thiophenols)

Target: Aryl Thioethers Difficulty: Low Key Driver: Nucleophilicity.[1] Thiophenolates are "soft" nucleophiles with high


 reactivity and low basicity, resulting in minimal elimination byproducts.
ParameterConditionRationale
Stoichiometry 1.0 equiv Mesylate : 1.1 equiv ThiophenolThiophenols are highly efficient; large excess not required.
Base

(1.5 equiv)
Sufficient for deprotonation (

~6-7).
Solvent MeCN or AcetoneLower boiling solvents are sufficient.
Temperature RT to 50°CMild conditions prevent disulfide formation and elimination.

Step-by-Step Procedure:

  • Preparation: Dissolve Thiophenol (1.1 mmol) in MeCN (3.0 mL).

  • Addition: Add

    
      (1.5 mmol) followed immediately by the Mesylate  (1.0 mmol).
    
  • Reaction: Stir at RT . If conversion is slow after 2 hours, warm to 45°C.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     and Brine.
    
    • Note: Avoid strong basic washes which might oxidize the sulfur if impurities are present.

  • Purification: Standard flash chromatography.

Protocol C: N-Arylation (Anilines)

Target: N-Aryl Piperidines Difficulty: High Key Driver: Sterics vs. Reactivity. Anilines are poor nucleophiles for secondary alkyl displacements. The reaction is slow and competes heavily with elimination.

Strategic Note: If this direct displacement fails (yield <30%), switch to Reductive Amination (using 1-ethoxycarbonylpiperidin-4-one + Aniline) or Mitsunobu coupling . However, if the mesylate is the fixed starting material, use the conditions below.

ParameterConditionRationale
Stoichiometry 1.0 equiv Mesylate : 3.0 equiv AnilineAniline acts as both nucleophile and proton sponge.
Base DIPEA (2.0 equiv) or NoneInorganic bases can cause solubility issues here; excess aniline is often best.
Solvent DMSO (High Concentration)Maximizes rate of

.
Temperature 90°C – 110°CHigh energy required to overcome steric barrier.

Step-by-Step Procedure:

  • Preparation: Dissolve Mesylate (1.0 mmol) in DMSO (1.5 mL – keep concentrated).

  • Addition: Add Aniline (3.0 mmol) and DIPEA (2.0 mmol).

  • Reaction: Heat to 100°C for 12–24 hours.

    • Critical Check: Monitor the formation of the elimination product (Tetrahydropyridine) via LC-MS. If elimination dominates, stop and reconsider the synthetic route.

  • Workup: Dilute with Ether/EtOAc. Wash extensively with water to remove DMSO.

  • Purification: Flash chromatography. The product is likely less polar than the aniline.

Troubleshooting & Critical Quality Attributes (CQA)

Managing the Elimination Impurity

The primary impurity is Ethyl 1,2,3,6-tetrahydropyridine-1-carboxylate .

  • Detection: This alkene shows distinct olefinic protons in

    
     NMR (
    
    
    
    5.6–5.9 ppm) and has a lower molecular weight (M-MsOH).
  • Separation: It is usually much less polar (higher

    
    ) than the desired coupled product. Use a shallow gradient (e.g., 0-20% EtOAc/Hexane) to elute the alkene first.
    
Summary of Conditions Table
Nucleophile ClassPreferred SolventPreferred BaseTemp (°C)Expected Yield
Phenols (Ar-OH) DMF / MeCN

60-8070-90%
Thiophenols (Ar-SH) MeCN

25-5085-95%
Anilines (Ar-NH2) DMSODIPEA / Excess Aniline90-11030-50%*

*Note: Low yields for anilines are intrinsic to the steric clash between the secondary mesylate and the aryl ring.

References

  • General Reactivity of Sulfonates

    • Nucleophilic Substitution of Alkyl Sulfon
    • [Link]

  • Phenol Alkylation (Cesium Effect)

    • Cesium Carbonate Promoted O-Alkylation of Phenols. Organic Chemistry Portal.
    • [Link]

  • Side Reactions (Elimination in Piperidines)

    • Tetrahydropyridines' Stereoselective Formation.[2] National Institutes of Health (PMC).

    • [Link]

  • Alternative Strategies (Reductive Amination)

    • Reductive Amination of Ketones.[3] Organic Chemistry Portal.

    • [Link]

Sources

Method

Application Note: Preparation of Ethyl 4-Aminopiperidine-1-Carboxylate from a Mesylate Precursor

Introduction and Strategic Overview Ethyl 4-aminopiperidine-1-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing complex pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Ethyl 4-aminopiperidine-1-carboxylate is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing complex pharmaceutical scaffolds, including 4-aminoquinolines[1] and potent histone demethylase (KDM) inhibitors[2]. The ethyl carbamate moiety provides robust protection for the piperidine nitrogen during downstream functionalization, while the primary amine at the 4-position is primed for reductive aminations, acylations, or cross-coupling reactions[3].

This application note details a robust, two-step protocol for synthesizing ethyl 4-aminopiperidine-1-carboxylate starting from ethyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (the mesylate precursor). The sequence involves an


 azidation followed by catalytic hydrogenation.

Mechanistic Rationale and Causality

A successful transformation relies on understanding the physicochemical behavior of the intermediates:

  • Step 1: Nucleophilic Azidation (

    
    ) : The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion. Sodium azide (
    
    
    
    ) is employed as the nucleophile. The reaction is conducted in
    
    
    -dimethylformamide (DMF)[2]. As a polar aprotic solvent, DMF optimally solvates the sodium cation while leaving the azide anion "naked" and highly reactive, thereby accelerating the
    
    
    displacement.
  • Step 2: Azide Reduction : While the Staudinger reduction (using triphenylphosphine) is a viable alternative, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is preferred for this substrate. Hydrogenation is highly atom-economical and avoids the generation of triphenylphosphine oxide, a byproduct that often complicates chromatographic purification. The reaction proceeds cleanly, yielding the primary amine with nitrogen gas as the only byproduct.

Reaction Pathway Visualization

ReactionPathway Mesylate Ethyl 4-(methylsulfonyloxy) piperidine-1-carboxylate (Mesylate Precursor) Azide Ethyl 4-azidopiperidine- 1-carboxylate (Azide Intermediate) Mesylate->Azide NaN3, DMF 60-80 °C SN2 Displacement Amine Ethyl 4-aminopiperidine- 1-carboxylate (Target Amine) Azide->Amine H2 (1 atm), Pd/C MeOH, RT Catalytic Reduction

Figure 1: Two-step synthesis of ethyl 4-aminopiperidine-1-carboxylate from its mesylate precursor.

Materials and Reagents

Table 1: Quantitative Reagent Summary
Reagent/MaterialRoleEquivalentsNotes / Safety
Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate Starting Material1.0 eqEnsure complete dryness prior to use.
Sodium Azide (

)
Nucleophile1.5 - 2.0 eqHighly toxic . Reacts with acids to form explosive/toxic

gas.

-Dimethylformamide (DMF)
Solvent (Step 1)5-10 volumesUse anhydrous grade to prevent mesylate hydrolysis.
Palladium on Carbon (10% Pd/C) Catalyst0.05 - 0.1 eqPyrophoric when dry. Wet with solvent before exposing to air.
Hydrogen Gas (

)
ReductantExcess (1 atm)Highly flammable. Ensure rigorous system purging.
Methanol (MeOH) Solvent (Step 2)10 volumesHPLC grade recommended.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-azidopiperidine-1-carboxylate

Self-Validation Checkpoint: The reaction progress can be monitored by TLC (staining with phosphomolybdic acid or ninhydrin) and confirmed by the appearance of a strong, sharp azide stretching band at ~2100


 via FT-IR.
  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF (approximately 5 mL per gram of substrate) under a nitrogen atmosphere.

  • Reagent Addition : Carefully add sodium azide (1.5 eq) in one portion. Caution: Conduct this step in a well-ventilated fume hood[3].

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60–80 °C using an oil bath or heating block[2]. Stir vigorously for 12–16 hours.

  • Workup : Cool the mixture to room temperature. Quench the reaction by adding cold distilled water (equal to 3x the DMF volume).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with water (3x) to remove residual DMF, followed by a final wash with saturated aqueous sodium chloride (brine).

  • Isolation : Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to afford the crude ethyl 4-azidopiperidine-1-carboxylate. This intermediate is typically pure enough (>90%) to be used directly in the next step without further purification.
    
Protocol B: Reduction to Ethyl 4-aminopiperidine-1-carboxylate

Self-Validation Checkpoint: Complete reduction is indicated by the disappearance of the azide peak in IR and the shift of the C4-proton multiplet in


 NMR.
  • Preparation : Dissolve the crude ethyl 4-azidopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (0.05 eq by weight of Pd). Pro-tip: To minimize pyrophoric risk, suspend the Pd/C in a small amount of toluene or methanol before adding it to the bulk solution.

  • Purging : Seal the flask and purge the system with nitrogen gas three times to remove residual oxygen. Follow this by purging with hydrogen gas three times.

  • Reaction : Maintain the reaction under a hydrogen atmosphere (1 atm via a balloon or Parr apparatus) and stir vigorously at room temperature for 4–8 hours.

  • Filtration : Once LC-MS or TLC indicates complete consumption of the azide, purge the flask thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad generously with additional methanol.

  • Concentration : Concentrate the filtrate under reduced pressure to yield ethyl 4-aminopiperidine-1-carboxylate as a pale yellow to off-white oil or solid[3].

Analytical Characterization

Table 2: Expected Analytical Data Summary
Analytical MethodExpected Signals / Observations
FT-IR (Azide Intermediate) Strong, sharp absorption band at ~2100

(

asymmetric stretch).
FT-IR (Final Amine) Disappearance of 2100

band; appearance of broad N-H stretches at ~3300-3400

.

NMR (Final Amine)

4.12 (q,

= 7.1 Hz, 2H,

), 4.05-3.90 (m, 2H, equatorial piperidine CH), 2.95-2.75 (m, 3H, axial piperidine CH & C4-H), 1.85-1.75 (m, 2H), 1.35-1.15 (m, 5H, includes

at 1.25 t).
ESI-MS (Final Amine)

calculated for

: 173.13; Found: ~173.1.

Safety and Troubleshooting

  • Azide Toxicity and Explosivity : Never use halogenated solvents (like dichloromethane) during the azidation workup if trace unreacted

    
     is present, as this can form highly explosive diazidomethane. Ethyl acetate is the preferred extraction solvent.
    
  • Incomplete Reduction : If the reduction stalls, it is often due to catalyst poisoning (e.g., trace sulfur from the mesylate step). Filtering the stalled reaction through Celite and resubmitting it to fresh Pd/C and

    
     usually drives the reaction to completion.
    

References

1.[3] Benchchem. Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. Retrieved from: 2.[1] ACS Publications. Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Retrieved from: 3.[2] National Institutes of Health (PMC). Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate

Executive Summary 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate (CAS: 199118-03-1) is a secondary alkyl mesylate.[1] Its structural integrity is compromised primarily by the lability of the methanesulfonate group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate (CAS: 199118-03-1) is a secondary alkyl mesylate.[1] Its structural integrity is compromised primarily by the lability of the methanesulfonate group at the C4 position. While the carbamate (ethoxycarbonyl) moiety is relatively robust, the mesylate is a potent leaving group susceptible to


 solvolysis  in protic media and 

displacement
by nucleophiles (including water and hydroxide).

This guide provides authoritative protocols to minimize hydrolysis during synthesis, workup, and storage, grounded in physical organic chemistry principles.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: I observe a growing impurity at RRT ~0.6 (relative to the mesylate) during storage at -20°C. What is happening? Diagnosis: This is likely 1-(ethoxycarbonyl)piperidin-4-ol (the parent alcohol), resulting from moisture-induced hydrolysis. Root Cause: Secondary mesylates are prone to "autocatalytic" decomposition. If trace moisture hydrolyzes a small fraction of the mesylate, it generates methanesulfonic acid (MsOH). This acid increases the ionic strength and polarity of the micro-environment, potentially accelerating further solvolysis or degradation of the carbamate over time. Solution:

  • Immediate: Purify the compound via rapid silica chromatography (neutralized silica) to remove the acid.

  • Prevention: Store under argon in a desiccator. Ensure the vial is sealed with Parafilm. Do not store in a freezer that undergoes frequent freeze-thaw cycles without a secondary desiccant container.

Q2: My yield drops significantly after an aqueous workup, and NMR shows the alcohol. How do I prevent this? Diagnosis: Hydrolysis is occurring during the phase separation step. Root Cause: Mesylates hydrolyze rapidly in basic aqueous solutions (via


 attack). While they are more stable in acid, prolonged exposure to water at room temperature will drive the equilibrium toward the alcohol.
Solution: 
  • Temperature Control: Perform the entire quench and extraction at 0°C .

  • pH Control: Avoid bicarbonate washes if possible, or perform them extremely quickly. A dilute acidic quench (e.g., 0.5 M Citric Acid or saturated

    
    ) is preferable to neutralize the amine base used in synthesis without promoting base-mediated hydrolysis.
    
  • Speed: Limit the contact time between the organic and aqueous phases to <5 minutes.

Q3: Can I dry the organic layer with any desiccant? Diagnosis: Some desiccants are Lewis acidic or basic. Solution: Use anhydrous Sodium Sulfate (


) . Avoid Calcium Chloride (

) if there is a risk of coordination, and strictly avoid Potassium Carbonate (

) as the basic surface can trigger elimination to the enecarbamate (alkene).

Part 2: Technical Deep Dive & Mechanisms

The degradation of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate follows two primary pathways. Understanding these allows for precise control over experimental conditions.

Degradation Pathways
  • Hydrolysis (

    
    ):  Water attacks the C4 carbon, displacing the mesylate group. This is the dominant pathway in neutral/acidic aqueous conditions.
    
  • Elimination (E2): In the presence of strong bases or heating, the mesylate undergoes elimination to form the alkene (1-(ethoxycarbonyl)-1,2,3,6-tetrahydropyridine).

DegradationPathways cluster_conditions Critical Control Points Mesylate 1-(Ethoxycarbonyl) piperidin-4-yl mesylate Alcohol 1-(Ethoxycarbonyl) piperidin-4-ol (Hydrolysis Product) Mesylate->Alcohol + H2O (Hydrolysis) Slow at pH < 7 Fast at pH > 9 Alkene Elimination Product (Alkene) Mesylate->Alkene + Base/Heat (E2) MsOH Methanesulfonic Acid Mesylate->MsOH By-product Control1 Keep T < 0°C Control2 pH 4-6 Ideal

Figure 1: Degradation pathways of piperidin-4-yl mesylates. The green path represents the primary hydrolysis risk during workup.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Hydrolysis-Resistant Workup Protocol

Objective: Isolate the mesylate with <1% hydrolysis.

  • Quench: Cool the reaction mixture (DCM or THF) to -5°C to 0°C .

  • Acid Wash: Add cold 0.5 M Citric Acid or 1 M HCl (rapidly) to neutralize the amine base (TEA/DIPEA).

    • Why: Protonating the amine prevents it from acting as a base or nucleophile during concentration. Mesylates are generally stable to dilute acid for short periods [1].

  • Phase Separation: Agitate quickly (< 30 seconds) and separate layers immediately.

  • Brine Wash: Wash the organic layer once with cold saturated NaCl.

    • Why: High ionic strength reduces the solubility of water in the organic phase [2].

  • Drying: Dry over anhydrous

    
     for 10 minutes at 0°C. Filter.
    
  • Concentration: Evaporate solvent under reduced pressure with a water bath temperature ≤ 30°C . Do not heat to dryness; isolate as a viscous oil or solid and store immediately.

SOP-02: Stability Testing

If you are developing a formulation or storing the compound, use this rapid stress test.

ConditionDurationExpected ResultAction
pH 7 Buffer (25°C) 1 Hour< 5% HydrolysisAcceptable for short handling.
pH 10 Buffer (25°C) 1 Hour> 50% HydrolysisCRITICAL: Avoid basic aqueous contact.
Solid (-20°C) 6 Months< 1% DegradationStandard storage condition.

Part 4: Solvent & Reagent Compatibility

Solvent ClassRecommendationTechnical Note
Chlorinated (DCM, CHCl3) Recommended Excellent solubility; low water miscibility helps in workup.
Ethers (THF, Et2O) Use with Caution THF is hygroscopic. Must be anhydrous. Wet THF promotes solvolysis.
Alcohols (MeOH, EtOH) AVOID Will cause solvolysis (alcoholysis) to form the alkyl ether impurity [3].
Water AVOID Only for rapid, cold workup.

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Alcohol Impurity IssueType->LowYield Reaction/Workup StorageDeg Degradation in Storage IssueType->StorageDeg Storage CheckWorkup Did you use aqueous base (NaHCO3/NaOH)? LowYield->CheckWorkup CheckTemp Stored at -20°C? StorageDeg->CheckTemp UseAcid Use Dilute Citric Acid & Cold Brine CheckWorkup->UseAcid Yes (Hydrolysis Risk) CheckSolvent Was solvent anhydrous? CheckWorkup->CheckSolvent No DrySolvent Distill/Dry Solvent Use Molecular Sieves CheckSolvent->DrySolvent No/Unsure CheckAtm Stored under Argon? CheckTemp->CheckAtm Yes Desiccate Add Desiccant Packet Seal with Parafilm CheckTemp->Desiccate No CheckAtm->Desiccate No

Figure 2: Decision tree for diagnosing instability issues.

References

  • Robertson, R. E. (1976). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem . (2025).[2][3] Dealing with the hydrolysis of Sulfonate Esters during workup. Technical Support Guide.

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters. Organic Process Research & Development.

  • Fisher Scientific . (2025). Safety Data Sheet: Ethyl 4-oxopiperidine-1-carboxylate (Precursor Stability Data).

  • Master Organic Chemistry . (2015). Tosylates And Mesylates: Synthesis and Reactivity.

Sources

Optimization

Optimizing yield for SN2 displacement of secondary mesylates

Technical Support Center: Secondary Mesylate Displacement ( ) Ticket ID: SN2-SEC-OMS-OPT Subject: Yield Optimization & Side-Reaction Suppression for Secondary Alkyl Mesylates Dashboard: The Secondary Mesylate Paradox Use...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Secondary Mesylate Displacement (


) 
Ticket ID:  SN2-SEC-OMS-OPT
Subject:  Yield Optimization & Side-Reaction Suppression for Secondary Alkyl Mesylates

Dashboard: The Secondary Mesylate Paradox

User Status: You are attempting a bimolecular nucleophilic substitution (


) on a secondary carbon bearing a methanesulfonate (mesylate) group.
Current State:  Secondary mesylates exist in a "reactive valley." They are sterically hindered enough to retard 

rates (compared to primary substrates) but activated enough to undergo rapid

elimination or solvolysis (

) if conditions drift.

The Core Conflict:

  • Goal: Walden Inversion (Stereospecific substitution).

  • The Enemy:

    
     Elimination (Alkene formation) and 
    
    
    
    Solvolysis (Racemization).

Module 1: Critical Troubleshooting (Q&A Format)

Q1: "I am seeing significant alkene formation (10-40%). How do I stop the elimination?"

Diagnosis: Your nucleophile is acting as a base.[1][2][3][4][5][6] On secondary carbons, the activation energy for proton abstraction (


) is often lower than for backside attack (

) if the nucleophile is "hard" or basic.

The Fix: Decouple Basicity from Nucleophilicity.

  • Switch Nucleophiles (The HSAB Principle):

    • Avoid: Hard/Basic nucleophiles (Alkoxides like

      
      , 
      
      
      
      , or Hydroxide). These are fatal for secondary mesylates.
    • Use: Soft/High-Nucleophilicity species. Azides (

      
      ), Cyanides (
      
      
      
      ), Thiolates (
      
      
      ), and Iodides (
      
      
      ).
    • Why? Soft nucleophiles have high HOMO energy levels that overlap well with the carbon

      
       LUMO (kinetic control) without interacting strongly with the "hard" proton (thermodynamic/electrostatic control).
      
  • The "Cold & Slow" Protocol:

    • Elimination (

      
      ) is entropically favored (2 molecules 
      
      
      
      3 molecules). Higher temperatures exponentially favor elimination.
    • Action: Run the reaction at

      
       to RT. Do not reflux unless absolutely necessary.
      
Q2: "My reaction is stalled. No conversion after 24 hours."

Diagnosis: The "Naked Anion" failure. In secondary systems, the steric barrier requires a highly energetic nucleophile. If you are using a protic solvent (MeOH, EtOH, Water), your nucleophile is "caged" by hydrogen bonds, reducing its energy.[7][8]

The Fix: Solvent Engineering.

  • Switch to Polar Aprotic Solvents:

    • Gold Standard: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[9]

    • Mechanism: These solvents solvate the cation (

      
      , 
      
      
      
      ) effectively via lone pairs but cannot hydrogen bond to the anion. This leaves the nucleophile "naked" and highly reactive.
    • Rate Enhancement: Switching from Methanol to DMSO can increase

      
       rates by 
      
      
      
      to
      
      
      fold.
  • The "Finkelstein Assist" (Catalytic Iodide):

    • Protocol: Add 10-20 mol% Sodium Iodide (NaI) to your reaction.

    • Logic: Iodide is a "super-nucleophile" and a "super-leaving group." It rapidly displaces the mesylate (with inversion) to form an alkyl iodide. The alkyl iodide is a weaker bond than the mesylate C-O bond, allowing your main nucleophile to displace the iodide (second inversion = net retention) or simply accelerate the process if stereochemistry allows. Note: If single inversion is required, do not use this method without checking stereochemical implications.

Q3: "I'm getting the product, but the enantiomeric excess (ee) has dropped."

Diagnosis: Partial


 character. If the solvent is too polar/protic or the nucleophile concentration is too low, the mesylate may spontaneously leave, forming a carbocation. This ion is planar and can be attacked from either side (racemization).

The Fix: Enforce Bimolecularity.

  • Concentration: Increase nucleophile concentration to

    
    . The rate law is Rate = 
    
    
    
    . High
    
    
    forces the bimolecular pathway over the unimolecular one.
  • Dry Your Reagents: Water is a competing nucleophile that promotes

    
    .
    
    • Tip: Commercial NaCN or NaN3 often contains 1-2% water. Dry salts under vacuum at

      
       or use molecular sieves in the reaction mixture.
      

Module 2: Experimental Optimization Data

Table 1: Solvent Effects on Relative


 Rates (Secondary Substrate) 
Data normalized to Methanol = 1. Note the massive acceleration in aprotic solvents.
Solvent ClassSpecific SolventRelative Rate (

)
Risk Factor
Protic (Avoid) Methanol1Solvation cage kills reactivity.
Protic Water< 0.1Promotes hydrolysis (

).
Polar Aprotic Acetone~5,000Good, but boiling point is low.
Polar Aprotic DMF~250,000Excellent balance.
Polar Aprotic DMSO ~1,000,000+ The "Nuclear Option" for secondary centers.
Polar Aprotic HMPA (or DMPU)~3,000,000Toxic/Carcinogenic. Use DMPU as sub.

Module 3: Visual Workflows

Figure 1: The Reaction Pathway Logic Gate

Caption: Decision tree for predicting the dominant pathway (


 vs 

vs

) based on reagent and solvent inputs.

ReactionLogic Start Secondary Mesylate + Nucleophile BaseCheck Is Nucleophile a Strong Base? (e.g., Alkoxide, Hydroxide) Start->BaseCheck SolventCheck Is Solvent Protic? (e.g., EtOH, H2O) BaseCheck->SolventCheck No (Soft Nucleophile) E2 MAJOR PRODUCT: ALKENE (E2) Elimination Dominates BaseCheck->E2 Yes (Hard Base) HeatCheck Is Heat Applied? (>50°C) SolventCheck->HeatCheck No (Polar Aprotic) SN1 PRODUCT: RACEMIC MIXTURE (SN1) Solvolysis/Carbocation SolventCheck->SN1 Yes (Stabilizes Carbocation) HeatCheck->E2 Yes (Entropy favored) SN2 TARGET: INVERTED PRODUCT (SN2) Walden Inversion HeatCheck->SN2 No (Kinetic Control)

Figure 2: The "Finkelstein Assist" Mechanism

Caption: Catalytic cycle showing how Iodide accelerates displacement of the slower Mesylate leaving group.

Finkelstein Substrate R-OMs (Sec-Mesylate) Intermediate R-I (Alkyl Iodide) Substrate->Intermediate Fast SN2 (Inversion 1) Product R-Nu (Final Product) Substrate->Product Slow Direct SN2 Intermediate->Product Very Fast SN2 (Inversion 2) Iodide I- (Catalyst) Nuc Nu- (Main)

Module 4: Standard Operating Procedure (SOP)

Protocol: Azidation of 2-Butyl Mesylate (Generic Secondary Model)

  • Preparation:

    • Substrate: 1.0 eq Secondary Mesylate.

    • Nucleophile: 1.5 - 2.0 eq Sodium Azide (

      
      ).
      
    • Solvent: Anhydrous DMSO (0.5 M concentration relative to substrate).

    • Additive: None initially (add 18-crown-6 if reaction is sluggish).

  • Execution:

    • Charge a flame-dried flask with

      
      .
      
    • Add anhydrous DMSO. Stir until partially dissolved (Note:

      
       has limited solubility in DMSO, but the dissolved portion reacts instantly, driving more into solution).
      
    • Add Mesylate dropwise at room temperature (20-25°C). Do not heat initially.

    • Monitor by TLC/LCMS.

    • Checkpoint: If < 10% conversion after 4 hours, warm to 40°C.

  • Workup (Critical Step):

    • DMSO has a high boiling point. Do not try to rotovap it off directly.

    • Pour reaction mixture into 5x volume of Ice Water.

    • Extract with Ethyl Acetate or Ether. The DMSO stays in the water layer.

    • Wash organic layer with Brine to remove residual DMSO.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • The Finkelstein Reaction: Finkelstein, H. (1910).[10] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[10][11][12] Ber. Dtsch. Chem. Ges., 43, 1528.[10]

  • Nucleophilicity vs. Basicity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • SN2 Optimization Reviews: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution on N-Protected Substrates

Topic: Avoiding Enecarbamate Formation Executive Summary & Diagnostic The Problem: During nucleophilic substitution reactions on -functionalized carbamates (e.g., N-Boc-2-bromoethylamine derivatives), researchers often o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Enecarbamate Formation

Executive Summary & Diagnostic

The Problem: During nucleophilic substitution reactions on


-functionalized carbamates (e.g., N-Boc-2-bromoethylamine derivatives), researchers often observe the formation of enecarbamates  (vinyl carbamates) instead of the desired substitution product.

The Mechanism: This is a classic competition between


 Substitution  (desired) and 

Elimination
(undesired).[1] The electron-withdrawing nature of the carbamate group (Boc, Cbz) acidifies the

-protons (relative to the leaving group), making the substrate prone to base-mediated elimination, yielding the thermodynamically stable conjugated enecarbamate system.

Diagnostic Checklist (How to confirm you have this issue):

Diagnostic Method Observation indicating Enecarbamate

| 1H NMR | Distinct vinyl protons appearing between 5.0 – 7.0 ppm . Often seen as doublets or multiplets depending on substitution. Loss of the


 splitting pattern. |
| LC-MS  | Mass defect corresponding to [M - H-LG] . For a mesylate, this is a loss of MsOH (MW 96). |
| TLC  | Appearance of a non-polar spot that is UV active (due to conjugation of the double bond with the carbamate carbonyl). |

Mechanistic Pathways (Visualized)

The following diagram illustrates the divergence point between the desired substitution and the parasitic elimination pathway.

ReactionPathways Substrate Substrate (N-Boc-Alkyl-LG) TransitionSN2 Transition State (Backside Attack) Substrate->TransitionSN2 Strong Nucleophile Low Steric Bulk TransitionE2 Transition State (Anti-Periplanar H-Abst) Substrate->TransitionE2 Strong Base High Temp Product Desired Product (Substituted Amine) TransitionSN2->Product Inversion of Config SideProduct Enecarbamate (Vinyl Carbamate) TransitionE2->SideProduct Elimination (-H-LG)

Caption: Mechanistic divergence. Pathway (Green) represents the desired


 attack. Pathway (Red) represents the base-mediated E2 elimination leading to enecarbamate.

Troubleshooting & Optimization Protocols

Issue 1: "I am using a standard base ( or ) and getting mostly alkene."

Root Cause: Even mild bases can trigger elimination if the nucleophile is slow or the temperature is too high. The acidity of the


-proton is enhanced by the carbamate.
Solution:  Decouple Basicity from Nucleophilicity.

Protocol A: The "Buffer" Method Instead of adding a stoichiometric base at the start, use the nucleophile itself or a non-nucleophilic buffer.

  • Solvent: Switch to Acetonitrile (MeCN) or Acetone . Avoid DMF/DMSO if possible, as they enhance the basicity of anions.

  • Base: Remove organic amine bases (TEA, DIPEA). If a base is required to neutralize acid generated during the reaction, use solid

    
      or 2,6-Lutidine  (sterically hindered, poor base for proton abstraction but good proton scavenger).
    
  • Temperature: Run the reaction at 0°C to Room Temperature . Do not heat.

    
     has a higher activation energy than 
    
    
    
    ; heating favors elimination.
Issue 2: "My nucleophile is an amine, and I'm seeing elimination."

Root Cause: Amines act as both nucleophiles and bases. If the amine is sterically hindered (secondary amine), it will act as a base, causing elimination. Solution: Increase the Nucleophile-to-Base ratio.

Protocol B: The "Self-Scavenging" Approach

  • Stoichiometry: Use 2.5 to 3.0 equivalents of the nucleophilic amine.

  • Mechanism: The first equivalent acts as the nucleophile. The second equivalent traps the acid (H-LG) formed.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M).

    
     is second-order (rate 
    
    
    
    [Substrate][Nu]), while pseudo-first-order elimination pathways may not benefit as much from concentration increases if solvent-mediated.
Issue 3: "The reaction is too slow, but heating causes enecarbamate."

Root Cause: The leaving group (LG) is too poor (e.g., Chloride or Mesylate), requiring heat which triggers


.
Solution:  The Finkelstein Swap (In-situ activation).

Protocol C: In-Situ Iodide Activation Convert the poor leaving group (Cl, OMs) into a reactive Iodide in situ. Iodide is an excellent leaving group (


 acceleration) but a poor base.
  • Add: 0.1 to 0.5 equivalents of Tetrabutylammonium Iodide (TBAI) or NaI .

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone).

  • Effect: The reaction proceeds via the transient alkyl iodide, which reacts faster with your nucleophile than the mesylate would, allowing you to keep the temperature low.

Substrate Design: The "Prevention" Strategy

If optimization fails, the substrate itself may need modification.

VariableRecommendationRationale
Leaving Group Triflate (OTf) > Iodide > Mesylate Triflates react so rapidly in

that the nucleophile attacks before the base can abstract a proton.
N-Protection Bis-protection (e.g., N(Boc)2) Removing the NH proton (if present) prevents aziridine formation, but for enecarbamates, bulky protecting groups can sometimes favor elimination by shielding the backside carbon. Use Cbz or Alloc if Boc is problematic, as they are slightly less electron-withdrawing.
Electrophile Primary Halides only Secondary

-amino halides are almost guaranteed to eliminate. If you need a secondary substitution, invert the strategy: Use a nucleophilic amine attacking a secondary alcohol activated with Mitsunobu conditions.

Frequently Asked Questions (FAQs)

Q: Can I use DBU or NaH to speed up the reaction? A: Absolutely not. DBU and NaH are strong, non-nucleophilic bases. They are practically "designed" to promote


 elimination. Avoid strong bases entirely.

Q: I see a product with M-100 mass. Is that the enecarbamate? A: If you are using Boc (Mass ~100), M-100 usually indicates loss of the Boc group (deprotection), likely due to acidic conditions or thermal instability. The enecarbamate would show M - (Molecular Weight of Acid of LG) . For a mesylate, it is M-96.

Q: Does the counter-ion matter? A: Yes. If using anionic nucleophiles (


, 

), use Lithium salts (

) or add LiCl . Lithium can coordinate to the carbamate oxygen and the leaving group, potentially organizing a transition state that favors substitution (template effect), though this is substrate-dependent.

Decision Logic for Experimental Design

Use this logic flow to plan your next attempt.

OptimizationLogic Start Start: Reaction Planning CheckNu Is Nucleophile a Base? (e.g., Amine) Start->CheckNu NuIsBase Use Excess Nucleophile (3 eq) No External Base Concentration > 0.5M CheckNu->NuIsBase Yes NuNotBase Is Nucleophile Anionic? (e.g., Azide, Thiol) CheckNu->NuNotBase No CheckTemp Is Heat Required? NuIsBase->CheckTemp Anionic Use Weak Base (NaHCO3) or No Base Add TBAI (Cat.) NuNotBase->Anionic Yes Neutral Use Non-Nucleophilic Buffer (2,6-Lutidine) NuNotBase->Neutral No Anionic->CheckTemp Neutral->CheckTemp HeatYes STOP. Change LG to OTf or use Finkelstein (NaI) CheckTemp->HeatYes Yes HeatNo Proceed at 0°C -> RT CheckTemp->HeatNo No

Caption: Decision tree for selecting reaction conditions to minimize elimination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution vs. Elimination).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.

  • D'Souza, D. M., & Mueller, T. J. (2007). A rapid and efficient synthesis of N-protected

    
    -amino alkyl halides. Nature Protocols, 2, 3039. (Context on stability of these intermediates). 
    
  • Pietruszka, J., & Witt, A. (2003). Synthesis of enantiomerically pure N-Boc-protected

    
    -amino alkyl iodides. Synthesis, 2003(06), 0936-0942. (Demonstrates Finkelstein conditions to avoid elimination). 
    

Sources

Optimization

Storage stability of piperidine mesylates under moisture-free conditions

Technical Support Center: Storage Stability of Piperidine Mesylates Welcome to the Technical Support Center for the handling and storage of piperidine mesylate compounds. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability of Piperidine Mesylates

Welcome to the Technical Support Center for the handling and storage of piperidine mesylate compounds. This guide is designed for researchers, scientists, and drug development professionals who work with active pharmaceutical ingredients (APIs) containing a piperidine moiety and a mesylate (methanesulfonate) salt form.

The stability of a piperidine mesylate is not determined by the salt alone but is a property of the entire molecule. This guide provides the foundational principles, troubleshooting advice, and experimental protocols to help you ensure the integrity of your specific compound under moisture-free conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of a solid piperidine mesylate salt?

Even under nominally "moisture-free" conditions, several factors can influence the stability of your compound:

  • Temperature: Elevated temperatures are a primary accelerator of chemical degradation. Most piperidine-containing compounds are sensitive to heat, which can lead to decomposition, such as the cleavage of the carbon-nitrogen bond in the piperidine ring. For many piperidine series compounds, storage at cool temperatures (e.g., 2-8°C) is recommended to minimize thermal degradation.

  • Atmosphere (Oxygen): The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming N-oxides. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this oxidative degradation pathway.

  • Light: Exposure to UV or visible light can provide the energy to initiate photolytic degradation, potentially leading to the cleavage of C-N or C-O bonds within the molecule. Therefore, storage in light-resistant containers is crucial.

  • Residual Moisture (Hygroscopicity): While the goal is "moisture-free," many salts, including some mesylates, are hygroscopic, meaning they can absorb ambient moisture from the air. This absorbed water can lead to hydrolysis or act as a medium for other degradation reactions. Mesylate (methanesulfonic acid) in its concentrated form is known to be hygroscopic.

  • Salt Disproportionation: This is a phenomenon where the salt form reverts to its constituent free base and free acid. This can be influenced by the presence of other components (excipients) in a mixture and can significantly impact properties like solubility.

Q2: Is the mesylate salt form generally considered stable?

Yes, the methanesulfonate (mesylate) anion is known to be remarkably stable. It is resistant to hydrolysis and strong oxidizing agents. Mesylate is a common counterion used in pharmaceuticals to improve properties like solubility and dissolution rate without typically introducing new stability issues from the salt itself. However, under certain conditions, methanesulfonic acid can react with residual alcohols (like methanol or ethanol used in processing) to form potentially genotoxic impurities (PGIs) such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS). This is more of a concern during synthesis and purification rather than solid-state storage, but it highlights the reactivity of the parent acid.

Q3: What are the most likely degradation pathways for a piperidine-containing API?

The piperidine ring itself is the most likely site of chemical instability. Key degradation pathways include:

  • Oxidation: The nitrogen atom can be oxidized to form an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.

  • Ring Opening: Cleavage of a C-N bond is a known degradation pathway, which can lead to the formation of an amino acid-like intermediate that may further degrade.

  • Dehydrogenation: Loss of hydrogen atoms can lead to the formation of unsaturated or aromatic species.

The specific pathway will depend on the overall structure of your molecule, including the other functional groups present.

Part 2: Troubleshooting Guide

This section addresses specific issues you might observe during the storage or handling of your piperidine mesylate compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Appearance (Color change, clumping) 1. Oxidation: Exposure to air can cause the formation of colored byproducts. 2. Hygroscopicity: Absorption of trace moisture can cause particles to clump or deliquesce. 3. Photodegradation: Exposure to light may cause discoloration.1. Confirm Purity: Use a stability-indicating method like HPLC to check for new impurity peaks. 2. Review Storage: Ensure the container is tightly sealed and opaque. Consider flushing with an inert gas (N₂ or Ar) before sealing. Store in a desiccator. 3. Characterize Physical Form: Use techniques like DSC or TGA to check for changes in melting point or hydration state.
New Impurity Peak Detected by HPLC/LC-MS 1. Thermal Degradation: The compound may be degrading due to storage at an inappropriate temperature. 2. Oxidative Degradation: A new peak could correspond to an N-oxide or other oxidation product. 3. Salt Disproportionation: If you observe the free base of your API, it may indicate salt instability.1. Identify the Impurity: Use high-resolution mass spectrometry (LC-MS/Q-TOF) to determine the mass of the new peak and propose a structure. 2. Conduct Forced Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if they match the observed impurity. This can confirm the degradation pathway.
Decreased Potency or Assay Value 1. Significant Degradation: The parent compound is converting to one or more degradation products over time. 2. Weighing Error due to Water Uptake: If the material is hygroscopic, it may have absorbed water, leading to an inaccurate weight and a lower calculated potency.1. Mass Balance Analysis: In your HPLC analysis, sum the area of the parent peak and all impurity peaks. If the total is significantly less than 100%, it may indicate the formation of non-UV active or volatile degradants. 2. Check Water Content: Use Karl Fischer titration or TGA to determine the water content of the material and correct the assay value if necessary.
Logical Flow for Troubleshooting an Unknown Impurity

G A Unexpected Peak in HPLC B Is the mass known? (LC-MS analysis) A->B C Propose Structure (Mass + Fragmentation) B->C Yes H Contact Supplier/ Synthesis Chemist B->H No D Does it match a known degradation pathway? (e.g., +16 Da = Oxidation) C->D E Confirm with Forced Degradation Study D->E Yes F Isolate & Characterize (Prep-HPLC, NMR) D->F No G Re-evaluate Storage Conditions E->G F->G

Caption: Workflow for identifying an unknown degradation product.

Part 3: Experimental Protocols

These protocols provide a framework for assessing the stability of your specific piperidine mesylate.

Protocol 1: Forced Degradation (Stress Testing) Study

This study intentionally exposes the API to harsh conditions to rapidly identify potential degradation pathways and validate the analytical method's ability to detect impurities.

Objective: To identify likely degradation products and demonstrate analytical method specificity.

Methodology:

  • Sample Preparation: Prepare several solutions of your piperidine mesylate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, place a small amount of the solid API into separate, appropriate vials.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a solution sample. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a solution sample. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to a solution sample. Keep at room temperature for 24 hours.

    • Thermal (Solid): Place a vial of the solid API in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

    • Photostability (Solid): Expose a thin layer of the solid API to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by a stability-indicating HPLC-UV/MS method alongside an unstressed control sample.

  • Evaluation:

    • Look for the formation of new peaks in the chromatograms of the stressed samples.

    • Use the MS data to identify the mass of these new peaks.

    • Ensure the main API peak is well-resolved from all degradation products (peak purity analysis).

Protocol 2: Solid-State Stability Study Under Moisture-Free Conditions

This protocol outlines a formal study to determine the shelf-life of your compound under defined storage conditions. It should be guided by the principles of the International Council for Harmonisation (ICH).

Objective: To determine the long-term stability and define appropriate storage conditions for the solid piperidine mesylate.

Methodology:

  • Batch Selection: Use at least one representative batch of the piperidine mesylate.

  • Container Closure System: Store the material in the intended container system (e.g., amber glass vials with screw caps, sealed under nitrogen).

  • Storage Conditions: Place samples into validated stability chambers. For a "moisture-free" focus, the key is controlled temperature with low humidity.

    • Long-Term: 25°C ± 2°C / low RH (e.g., in a desiccator) or 5°C ± 3°C.

    • Accelerated: 40°C ± 2°C / low RH (e.g., in a desiccator).

  • Testing Frequency:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Pull samples at 0, 1, 3, and 6 months.

  • Analytical Tests: At each time point, perform a suite of tests, including:

    • Appearance: Visual inspection for color change, clumping, etc.

    • Assay/Purity: A validated, stability-indicating HPLC method to determine the amount of the parent API and quantify any impurities.

    • Water Content: Karl Fischer titration to confirm moisture-free conditions are maintained.

    • Solid Form: (Optional but recommended) Techniques like XRPD or DSC to check for changes in crystal form (polymorphism).

Decision Tree for Stability Program Setup

G start New Piperidine Mesylate Compound dev_method Develop Stability-Indicating HPLC Method start->dev_method forced_deg Perform Forced Degradation Study (Protocol 1) dev_method->forced_deg is_specific Is the method specific? forced_deg->is_specific is_specific->dev_method No, optimize setup_formal Set up Long-Term & Accelerated Study (Protocol 2) is_specific->setup_formal Yes monitor Monitor & Analyze at Timepoints setup_formal->monitor

Caption: Initial steps for establishing a stability program.

References

  • Vertex AI Search. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Slater, J. W., et al. (2018, July 14).
  • Gupta, P., & Garg, R. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Li, S., et al. (2018, January 2).
  • BenchChem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Wikipedia. Methanesulfonic acid.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • BenchChem. Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
  • Slideshare. Ich guideline for stability testing.
  • Combouriéu, B., et al. (2001). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Troubleshooting

Technical Support Center: Purification of Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate . This compound is a critical electrophilic intermediate widely used in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate . This compound is a critical electrophilic intermediate widely used in medicinal chemistry for SN2 displacement reactions to synthesize 4-substituted piperidine derivatives[1].

Synthesized via the mesylation of ethyl 4-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride (MsCl) and a tertiary amine base[2], the resulting mesylate presents unique purification challenges. Because N-protected 4-piperidyl mesylates typically exhibit low melting points (often between 45 °C and 55 °C), they are highly prone to "oiling out" (liquid-liquid phase separation) rather than forming high-purity crystalline solids during recrystallization.

This guide provides field-proven, self-validating protocols and troubleshooting workflows to ensure high-yield, high-purity isolation.

Diagnostic Workflow: Recrystallization Optimization

When attempting to crystallize low-melting mesylates, controlling the cooling gradient and supersaturation state is critical. The decision tree below outlines the standard diagnostic workflow to prevent and resolve oiling out.

Workflow Start Crude Mesylate (Oil or Solid) Dissolve Dissolve in minimal EtOAc at 45-50°C Start->Dissolve AddAnti Add Heptane dropwise until turbid Dissolve->AddAnti Cool Cool slowly to 35°C, add seed crystals AddAnti->Cool Check Observation during cooling? Cool->Check Oiling Oiling Out (Milky Emulsion) Check->Oiling Liquid-Liquid Separation Crystals Crystallization (White Needles) Check->Crystals Solid-Liquid Nucleation FixOil Reheat to clear solution. Add 5% more EtOAc. Cool slower (0.1°C/min). Oiling->FixOil Filter Cool to 0-5°C. Filter, wash with cold Heptane Crystals->Filter FixOil->Cool

Fig 1. Troubleshooting workflow for the recrystallization of low-melting piperidyl mesylates.

Core Methodology: Step-by-Step Recrystallization Protocol

To ensure a self-validating system, this protocol uses an Ethyl Acetate (EtOAc) / Heptane solvent system. The causality behind these specific parameters is rooted in the thermodynamic properties of the carbamate and mesylate moieties.

Step 1: Initial Dissolution

  • Action: Transfer the crude ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate to a jacketed reactor or round-bottom flask. Add EtOAc (approx. 2–3 mL per gram of crude) and heat to 45–50 °C with moderate agitation until a clear, homogeneous solution forms.

  • Causality: Do not exceed 50 °C. The melting point of the pure compound is near this range. Heating above 55 °C not only increases the risk of the product melting out of solution as an oil but also provides the activation energy required for base-catalyzed E2 elimination, degrading your product into the corresponding tetrahydropyridine derivative[3].

Step 2: Anti-Solvent Addition

  • Action: Maintain the temperature at 45 °C. Begin dropwise addition of Heptane (anti-solvent) until the solution becomes faintly turbid. Immediately add 1–2 drops of EtOAc to restore complete clarity.

  • Causality: This establishes a supersaturated state exactly at the solubility boundary. Heptane is chosen over hexane due to its higher boiling point and lower toxicity, while providing the exact same non-polar anti-solvent effect against the polar mesylate.

Step 3: Seeding and Nucleation (Critical Step)

  • Action: Reduce the temperature to 35 °C at a rate of 0.5 °C/min. Once at 35 °C, introduce 0.1% w/w of pure ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate seed crystals.

  • Causality: Because the crystallization temperature is dangerously close to the compound's melting point, the system prefers to undergo liquid-liquid phase separation (forming a milky oil). Seeding forces heterogeneous nucleation, bypassing the oiling-out phase boundary and initiating solid-liquid crystallization.

Step 4: Cooling Gradient and Isolation

  • Action: Cool the slurry to 20 °C at 0.1 °C/min, then transfer to an ice bath (0–5 °C) and age for 2 hours. Filter the resulting white crystalline solid via a Büchner funnel, wash with 1 bed-volume of ice-cold heptane, and dry under vacuum at 25 °C to constant weight.

  • Causality: Slow cooling allows the crystal lattice to form perfectly, excluding trapped impurities like unreacted methanesulfonyl chloride or ethyl 4-hydroxypiperidine-1-carboxylate[2]. Vacuum drying at room temperature prevents thermal melting of the final wet cake.

Quantitative Data: Solvent System Comparison

Selecting the right solvent system dictates the balance between recovery and purity. The table below summarizes the empirical data for various recrystallization systems.

Solvent SystemVolume RatioDissolution Temp (°C)Crystallization Temp (°C)Expected Recovery (%)Purity (HPLC Area %)Technical Notes
EtOAc / Heptane 1 : 445 - 500 - 575 - 85>99.0Optimal balance of yield and purity. Seeding is highly recommended.
Isopropanol (IPA) N/A55 - 60-5 - 060 - 70>99.5Excellent purity profile. Lower yield due to high solubility of the mesylate.
Toluene / Heptane 1 : 540 - 450 - 580 - 90~97.0High yield, but highly prone to oiling out. May retain trace MsCl impurities.
MTBE N/A40 - 45-1050 - 60>98.0Poor recovery. Useful only as a polishing step for already high-purity crude.

Mechanistic Degradation Pathways

Understanding the chemical stability of your intermediate is essential for troubleshooting low yields or unexpected impurities during purification.

Mechanism SM Ethyl 4-hydroxypiperidine -1-carboxylate Product Ethyl 4-(methylsulfonyloxy) piperidine-1-carboxylate SM->Product Mesylation Reagent MsCl, Et3N (Toluene or DCM) Impurity1 Ethyl 3,6-dihydro-2H- pyridine-1-carboxylate (Elimination Impurity) Product->Impurity1 Base / Heat >55°C (E2 Elimination) Impurity2 Methanesulfonic Acid (Hydrolysis Impurity) Product->Impurity2 Moisture (Hydrolysis)

Fig 2. Synthesis of the mesylate and primary degradation pathways during purification.

Troubleshooting Guides & FAQs

Q1: My product consistently "oils out" into a sticky emulsion instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the solution becomes highly supersaturated without nucleating. Because ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate has a low melting point, it easily forms a liquid phase. Fix: Reheat the mixture until it forms a homogeneous clear solution. Add a small amount (approx. 5% v/v) of the "good" solvent (EtOAc) to decrease the saturation temperature. Cool the solution very slowly (0.1 °C/min) and introduce seed crystals at a temperature just below the saturation point but above the oiling-out boundary (typically around 30–35 °C).

Q2: How do I ensure complete removal of residual methanesulfonyl chloride (MsCl) and methanesulfonic acid (MsOH)? A: MsCl is highly reactive, and MsOH is highly acidic; both will ruin downstream substitution reactions and degrade the product over time[4]. Recrystallization alone is inefficient at removing bulk MsOH because it can co-precipitate or form salts with trace amines. Fix: Ensure your pre-crystallization aqueous workup includes a thorough wash with saturated aqueous sodium bicarbonate (NaHCO₃) or 10% potassium carbonate (K₂CO₃) to neutralize MsOH and hydrolyze residual MsCl[5]. If MsCl persists in the crude oil, stirring the organic phase with a small amount of aqueous ethanolamine prior to concentration will effectively quench it.

Q3: My yield is low (<50%) after recrystallization. How can I improve recovery without sacrificing purity? A: The compound has significant solubility in the mother liquor, especially if the ratio of good-to-anti solvent is too high, or if the final cooling temperature is not low enough. Fix: Concentrate the mother liquor under reduced pressure to remove the more volatile "good" solvent (EtOAc boils at 77 °C, whereas Heptane boils at 98 °C). As EtOAc is selectively removed, the product will precipitate. Alternatively, cool the mixture to -10 °C using a salt-ice bath, provided the solvent system does not freeze.

Q4: Is this compound thermally stable during hot filtration? A: No. Mesylates on secondary carbons (like the 4-position of a piperidine ring) are highly susceptible to E2 elimination, especially in the presence of trace basic impurities or prolonged heat[3]. This forms the undesired ethyl 3,6-dihydro-2H-pyridine-1-carboxylate impurity. Fix: Avoid heating the solution above 55 °C. If hot filtration is necessary to remove insoluble particulates, perform it rapidly using a pre-warmed jacketed funnel at 45 °C. Never boil the solution.

References

  • Patent Application Publication US 2006/0128724 A1. Googleapis.com.
  • 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE | 287952-67-4. ChemicalBook.
  • WO2013097601A1 - Bromodomain inhibitors. Google Patents.

Sources

Optimization

Technical Support Center: Handling Thermal Instability of 1-(Ethoxycarbonyl)piperidin-4-yl Methanesulfonate

The following guide serves as a specialized Technical Support Center for researchers handling 1-(ethoxycarbonyl)piperidin-4-yl methanesulfonate (also known as Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate). This co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling 1-(ethoxycarbonyl)piperidin-4-yl methanesulfonate (also known as Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate).

This content is structured to address the critical issue of thermal instability , specifically the propensity for elimination reactions, and provides authoritative protocols for stabilization, synthesis, and storage.

Part 1: The Science of Instability (Root Cause Analysis)

Q: Why is this specific mesylate thermally unstable?

A: The instability stems from the structural combination of a secondary mesylate on a six-membered piperidine ring.[1] While methanesulfonates (mesylates) are excellent leaving groups intended for nucleophilic substitution (


), the anti-periplanar geometry of the piperidine ring hydrogens at the C3 and C5 positions makes this compound highly susceptible to E2 Elimination .

Under thermal stress or in the presence of residual base, the compound eliminates methanesulfonic acid (MsOH) to form the enecarbamate impurity, Ethyl 1,2,3,6-tetrahydropyridine-1-carboxylate . This reaction is entropy-driven and accelerates significantly above 40°C.[1]

Visualization: Decomposition Pathways

The following diagram illustrates the competing pathways. Your goal is to suppress the "Elimination" pathway.

DecompositionPathways Mesylate 1-(Ethoxycarbonyl) piperidin-4-yl mesylate Alkene Elimination Product (Tetrahydropyridine) Mesylate->Alkene HEAT (>40°C) BASE (Et3N, NaHCO3) Alcohol Hydrolysis Product (4-Hydroxypiperidine) Mesylate->Alcohol MOISTURE (H2O) ACIDITY

Figure 1: Thermal and chemical decomposition pathways. The red path (Elimination) is the primary mode of failure during scale-up and drying.[1]

Part 2: Storage & Logistics (FAQ)

Q: What are the mandatory storage conditions?
ParameterRecommendationScientific Rationale
Temperature -20°C (Required) At >0°C, slow elimination occurs over weeks.[1] At >25°C, significant degradation occurs within days.
Atmosphere Argon or Nitrogen Prevents hydrolysis from atmospheric moisture.
Container Amber Glass Protects from light, though thermal stability is the primary concern.
Shelf Life 6 Months Re-test purity via H-NMR or HPLC before use if stored >3 months.
Q: Can I ship this compound at ambient temperature?

A: No. We strictly recommend shipping on Dry Ice .

  • Blue Ice (4°C): Acceptable for transit times < 24 hours.

  • Ambient: High risk of degradation. If received at ambient temp, run an H-NMR immediately to check for the alkene signal (typically olefinic protons around 5.7–5.9 ppm).

Part 3: Synthesis & Workup Troubleshooting[1]

This section addresses the most common user issue: "My product decomposes during isolation."

Critical Protocol: Safe Isolation Workflow

The standard workup for mesylates (washing with NaHCO3) is dangerous for this compound because bicarbonate acts as a base during the concentration step if heat is applied.

Step-by-Step Optimization
  • Reaction Temperature: Maintain < 0°C during MsCl addition. Do not warm above 10°C during the reaction.

  • Quenching (The "Cold Kill"):

    • Do NOT quench with saturated Sodium Bicarbonate (NaHCO3) if you plan to concentrate immediately.

    • Preferred: Quench with dilute HCl (1M) or Ammonium Chloride (sat. aq.) at 0°C. This neutralizes the excess amine base (Et3N/DIPEA) immediately, preventing it from catalyzing elimination during workup.

  • Phase Separation: Keep layers cold (0–5°C).

  • Drying: Use MgSO4 (neutral), not K2CO3 (basic).

  • Concentration:

    • Rotary Evaporator Bath: Maximum 30°C .

    • Vacuum: High vacuum (>10 mbar) is preferred to reduce the boiling point of the solvent.

    • Do not distill to dryness if the bath is warm. Stop when a viscous oil forms and switch to a high-vacuum manifold at room temperature.[1]

Visualization: Safe Workup Logic

SafeWorkup Step1 Reaction Mixture (Mesylate + Excess Base) Step2 Quench: Dilute HCl or NH4Cl (Neutralize Base @ 0°C) Step1->Step2 CRITICAL STEP Warning AVOID: NaHCO3 Wash followed by Heat Step1->Warning Risky Path Step3 Phase Separation (Keep Cold) Step2->Step3 Step4 Drying (MgSO4) Step3->Step4 Step5 Concentration (Bath < 30°C) Step4->Step5

Figure 2: Optimized workup flow to prevent base-catalyzed thermal elimination.

Part 4: Troubleshooting Guide (Symptom -> Solution)

SymptomProbable CauseCorrective Action
H-NMR shows olefin peaks (5.7–5.9 ppm) Thermal Elimination Check rotavap bath temp. Ensure it was <30°C. Ensure base was fully neutralized before concentration.
Product is a dark oil instead of solid/pale oil Polymerization/Decomposition Reaction was likely run too warm (>20°C) or stored improperly. Repurify via rapid column chromatography (neutral silica).
Low Yield Hydrolysis Water entered the reaction. Use anhydrous DCM and dry glassware.
Exotherm upon MsCl addition Addition Rate too Fast MsCl addition is highly exothermic. Add dropwise at -10°C to control internal temp.

Part 5: Safety & Regulatory (E-E-A-T)

Genotoxicity Warning

Alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) because they can alkylate DNA.

  • Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

  • Deactivation: Spills should be treated with an excess of nucleophile (e.g., aqueous ammonia or sodium thiosulfate) to chemically decompose the mesylate before disposal.

Thermal Runaway Risk

While this specific compound is often handled on a gram scale, DSC (Differential Scanning Calorimetry) data for secondary mesylates suggests decomposition onsets can occur as low as 100–120°C with high energy release.

  • Scale-up: Never distill this compound.

  • Process Safety: If scaling >100g, perform a specific DSC analysis on your crude mixture to determine the exact "Time to Maximum Rate" (TMR).

References

  • PubChem. 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate - Compound Summary.[1] National Library of Medicine. [Link]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. (General grounding on Mesylate thermal hazards and elimination chemistry). [Link]

  • Carey, J. S., et al. Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 2006. (Context on elimination risks in pharmaceutical intermediates). [Link]

Sources

Troubleshooting

Controlling pH to prevent carbamate deprotection during reaction

Mission: To provide high-fidelity troubleshooting for the prevention of premature carbamate cleavage (Boc/Fmoc) in complex synthetic sequences. Operator: Senior Application Scientist Status: Active Module 1: Diagnostic T...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide high-fidelity troubleshooting for the prevention of premature carbamate cleavage (Boc/Fmoc) in complex synthetic sequences. Operator: Senior Application Scientist Status: Active

Module 1: Diagnostic Triage – Is it pH or Decomposition?

Before altering reaction conditions, confirm that the loss of the protecting group is chemically driven by pH/pKa drift and not general decomposition.

Q: How do I distinguish premature deprotection from general substrate instability?

A: Premature deprotection yields a specific, predictable byproduct: the free amine (or its salt). General decomposition yields intractable tars or unrelated fragments.

Diagnostic Protocol:

  • LC-MS Analysis: Look for the specific mass loss.

    • Boc:

      
       (Loss of Boc).
      
    • Fmoc:

      
       (Loss of Fmoc).[1]
      
  • TLC Staining:

    • Ninhydrin (Kaiser Test): Positive (Blue/Purple) indicates a free primary amine (deprotection occurred).

    • UV Visualization: Fmoc cleavage releases dibenzofulvene, which is highly UV active and runs differently than the starting material.

Stability Matrix:

Protecting GroupLability FactorCritical pH Threshold (Approx. Aqueous)Mechanism of Failure
Boc (tert-Butyloxycarbonyl)Acid SensitivitypH < 4.0Acid-catalyzed

/E1 (Carbocation)
Fmoc (Fluorenylmethoxycarbonyl)Base SensitivitypH > 9.0Base-catalyzed E1cb (Elimination)
Cbz (Benzyloxycarbonyl)Hydrogenolysis / Strong AcidpH < 1.0 (or

/Pd)
Acidolysis or Hydrogenation
Module 2: The Fmoc Case File (Base-Induced Instability)

Issue: "I am performing a slow coupling reaction using a secondary amine, and my Fmoc group is falling off before the reaction completes."

Root Cause Analysis: Fmoc cleavage is driven by the E1cb mechanism .[1] It does not require a "strong" base (like NaOH); it requires a base capable of deprotonating the acidic proton at the fluorene 9-position (


 in DMSO). Even the amine reactant itself can trigger this if the reaction kinetics are slow.

The Mechanism (Visualized):

Fmoc_E1cb Fmoc_Amine Fmoc-Amine (Intact) Transition Fluorenyl Anion (Intermediate) Fmoc_Amine->Transition Proton Abstraction (Slow Step) Base Base (B:) Base->Transition Attacks H(9) Products Free Amine + CO2 + Dibenzofulvene Transition->Products Beta-Elimination (Fast)

Figure 1: The E1cb pathway of Fmoc cleavage. Note that the rate-limiting step is the deprotonation of the fluorene ring.

Troubleshooting Protocol:

  • Base Substitution:

    • Avoid: Diethylamine or Piperidine (unless deprotecting).

    • Use: Non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine . While they are basic, their steric bulk hinders the abstraction of the specific fluorenyl proton compared to unhindered secondary amines.

  • Buffering the Coupling:

    • If using a nucleophilic amine for coupling, add a mild acidic buffer (e.g., HOBt or Oxyma ) to the reaction mixture before adding the amine. This suppresses the "apparent pH" enough to protect the Fmoc group while keeping the amine nucleophilic enough for coupling.

  • Scavenging:

    • If dibenzofulvene is generated, it can re-alkylate the free amine. Add a "sacrificial" thiol (e.g., DTT or thioanisole) if you suspect partial deprotection is ruining your yield.

Module 3: The Boc Case File (Acid-Induced Instability)

Issue: "I am acylating a Boc-protected amine with an acid chloride, and I'm seeing significant Boc loss (M-100 peak)."

Root Cause Analysis: Acylation with acid chlorides releases stoichiometric amounts of HCl .[2] In non-polar solvents (DCM, Toluene), this HCl does not dissociate fully but forms tight ion pairs that are extremely potent proton donors, rapidly triggering the acidolysis of the Boc group.

The Mechanism (Visualized):

Boc_Acidolysis Boc_Start Boc-Amine Protonated Protonated Carbonyl Intermediate Boc_Start->Protonated Protonation Acid Acid (H+) Acid->Protonated Cation Tert-Butyl Cation + Carbamic Acid Protonated->Cation Fragmentation Final Free Amine Salt + CO2 + Isobutene Cation->Final Irreversible Loss

Figure 2: Acid-catalyzed cleavage of the Boc group. The formation of the stable tert-butyl cation drives this reaction forward.

Troubleshooting Protocol:

  • In-Situ Acid Scavenging (The "Sponge" Method):

    • You must neutralize HCl faster than it can protonate the Boc carbonyl.

    • Protocol: Dissolve the Boc-amine and 1.1 - 1.5 equivalents of DIPEA (or Triethylamine) in DCM before adding the acid chloride. The base instantly traps the HCl as DIPEA·HCl salt, which precipitates or remains inert.

  • The Two-Phase System (Schotten-Baumann):

    • If the substrate allows, perform the reaction in a biphasic mixture of DCM and Saturated Aqueous

      
       .
      
    • Why? The HCl generated in the organic layer is immediately extracted into the aqueous layer and neutralized by the bicarbonate. The aqueous phase acts as a "pH sink" (pH ~8), keeping the organic phase safe for the Boc group.

  • Lewis Acid Awareness:

    • Be aware that strong Lewis acids (

      
      , 
      
      
      
      ) can complex with the Boc carbonyl and trigger cleavage even in the absence of protons.
Module 4: Practical Protocol – "Measuring" pH in Organic Solvents

Q: How can I monitor pH in THF or DMF to ensure I'm in the safe zone?

A: You cannot measure "pH" (concentration of hydronium ions) directly in non-aqueous solvents.[3][4][5] However, you can measure "Apparent pH" (


)  to gauge proton activity.

Method A: The Aqueous Extraction (Gold Standard)

  • Take a 50

    
     aliquot of your reaction mixture.
    
  • Add it to 500

    
     of neutral, deionized water in a small vial.
    
  • Vortex for 10 seconds to extract water-soluble acids/bases.

  • Measure the pH of the aqueous layer using a standard calibrated pH probe or strip.

    • Target for Boc stability: Aqueous pH > 4.

    • Target for Fmoc stability: Aqueous pH < 9.

Method B: The Wet Paper Test (Rapid Check)

  • Take a standard pH indicator strip.

  • Moisten it slightly with distilled water (crucial step—dry paper won't work in DCM).

  • Touch the reaction capillary to the wet paper.

  • Read the center of the spot, not the edges (where evaporation alters concentration).

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive text on carbamate stability).

  • Fmoc Solid Phase Peptide Synthesis: Mechanisms. ChemPep Inc. (Detailed breakdown of Fmoc E1cb elimination and scavenging).

  • Boc Protecting Group: Mechanism and Stability. Organic Chemistry Portal. (Reaction conditions and stability data for tert-butyl carbamates).

  • Determination of pH in Non-Aqueous Solutions. HORIBA Technical Guides. (Methodologies for measuring apparent pH in solvents).

  • The Fmoc/Boc Orthogonality Strategy. BOC Sciences. (Comparative analysis of acid/base stability for orthogonal synthesis).

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis and Synthetic Utility of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate

Executive Summary In medicinal chemistry and drug development, the piperidine ring is a ubiquitous pharmacophore. Synthesizing 4-substituted piperidines frequently relies on the nucleophilic substitution (SN2) of a leavi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the piperidine ring is a ubiquitous pharmacophore. Synthesizing 4-substituted piperidines frequently relies on the nucleophilic substitution (SN2) of a leaving group at the C-4 position. 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate serves as a highly efficient, atom-economical electrophile for these transformations.

This guide provides an in-depth comparison of this intermediate against common alternatives—such as Boc-protected mesylates and ethoxycarbonyl tosylates—focusing on structural validation via 1H NMR spectroscopy and downstream synthetic performance.

Structural and Functional Comparison: The "Why"

When designing a synthetic route for 4-substituted piperidines, chemists must select both a nitrogen protecting group and a C-4 leaving group.

  • Protecting Group Selection (Ethoxycarbonyl vs. Boc): The ethoxycarbonyl (ethyl carbamate) group is chosen over the tert-butoxycarbonyl (Boc) group when the downstream sequence involves mild to moderate acidic conditions that would prematurely cleave a Boc group. Ethoxycarbonyl is highly stable and requires harsh basic hydrolysis (e.g., refluxing KOH) for removal [1].

  • Leaving Group Selection (Mesylate vs. Tosylate): The methanesulfonate (mesylate) group is preferred over the 4-methylbenzenesulfonate (tosylate) group due to its superior atom economy (mesylate mass = 95 g/mol vs. tosylate mass = 171 g/mol ) and reduced steric hindrance. The bulky aromatic ring of the tosylate can impede the approach of bulky nucleophiles during the SN2 transition state, lowering overall yields.

Downstream Performance Benchmarking

To objectively evaluate these intermediates, we compared their performance in a standard SN2 reaction (nucleophilic displacement by 4-trifluoromethoxyphenol in toluene/NaOH) [1].

Table 1: SN2 Substitution Efficiency Comparison

IntermediateAtom Economy (Leaving Group)Steric HindranceTypical SN2 Yield (12h)Post-Reaction Byproduct Removal
Ethoxycarbonyl Mesylate HighLow88 - 91% Easy (Aqueous wash removes MsOH)
Boc Mesylate HighLow85 - 87%Easy (Aqueous wash removes MsOH)
Ethoxycarbonyl Tosylate LowModerate72 - 76%Moderate (TsOH requires basic wash)

1H NMR Spectral Analysis & Benchmarking

Accurate 1H NMR interpretation is critical for validating the successful installation of the mesylate group and ensuring the absence of unreacted starting material or elimination byproducts (e.g., tetrahydropyridine derivatives).

Causality in NMR Chemical Shifts
  • The H-4 Multiplet (~4.85 ppm): The installation of the highly electronegative methanesulfonate ester strongly withdraws electron density from the C-4 carbon. This deshields the H-4 proton, shifting it significantly downfield to ~4.85 ppm compared to the precursor alcohol (~3.9 ppm). The signal appears as a multiplet due to complex spin-spin coupling with the adjacent axial and equatorial protons at H-3 and H-5 [2].

  • Carbamate Rotameric Broadening (~3.35 & ~3.70 ppm): The protons adjacent to the piperidine nitrogen (H-2 and H-6) appear as broad, poorly resolved multiplets. This is caused by restricted rotation around the partial double bond of the carbamate N-CO linkage. On the NMR timescale, the molecule exists as a mixture of distinct conformers (rotamers), causing signal broadening.

  • Anisotropic Shielding in Tosylates: In the tosylate alternative, the H-4 proton is slightly more shielded (~4.65 ppm) than in the mesylate. This occurs because the aromatic ring of the tosylate group can fold over the piperidine ring, placing the H-4 proton in the shielding cone of the aromatic ring current.

Table 2: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3)

Proton Assignment1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate1-(Boc)piperidin-4-yl methanesulfonate1-(Ethoxycarbonyl)piperidin-4-yl tosylate
Protecting Group 1.25 (t, 3H), 4.12 (q, 2H)1.45 (s, 9H)1.25 (t, 3H), 4.12 (q, 2H)
Leaving Group 3.02 (s, 3H) 3.02 (s, 3H) 2.45 (s, 3H), 7.35 (d, 2H), 7.80 (d, 2H)
Piperidine H-4 4.85 (m, 1H) 4.80 (m, 1H)4.65 (m, 1H)
Piperidine H-2, H-6 3.35 (m, 2H), 3.70 (m, 2H)3.30 (m, 2H), 3.70 (m, 2H)3.30 (m, 2H), 3.65 (m, 2H)
Piperidine H-3, H-5 1.75 (m, 2H), 1.95 (m, 2H)1.75 (m, 2H), 1.95 (m, 2H)1.65 (m, 2H), 1.85 (m, 2H)

Experimental Workflows (Self-Validating Systems)

The following protocols are designed with built-in self-validation checkpoints to ensure high-fidelity results.

Protocol A: Synthesis of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate

Adapted from standard pharmaceutical intermediate scale-up procedures [1][2].

  • Preparation: Dissolve 9.72 g (56.1 mmol) of ethyl 4-hydroxypiperidine-1-carboxylate in 15.0 mL of anhydrous toluene.

  • Base Addition: Add 10.0 mL (71.7 mmol) of triethylamine (Et3N).

    • Causality: Et3N acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation.

  • Cooling: Cool the reaction mixture to < 10 °C using an ice-water bath.

  • Mesylation: Slowly add 7.07 g (61.7 mmol) of methanesulfonyl chloride (MsCl) dropwise, maintaining the internal temperature below 25 °C.

    • Causality: MsCl is highly reactive. Exceeding 25 °C promotes the elimination of the newly formed mesylate to yield 1-(ethoxycarbonyl)-1,2,3,6-tetrahydropyridine, drastically reducing the yield.

  • Validation Checkpoint: Stir for 1 hour. The precipitation of dense white triethylamine hydrochloride salts visually validates that the reaction is proceeding successfully.

  • Workup: Quench with 20 mL of saturated NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a viscous oil.

Protocol B: 1H NMR Acquisition and QC Validation
  • Sample Prep: Dissolve 15 mg of the crude oil in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay).

  • Self-Validating Integration Check: To confirm purity, integrate the ethoxycarbonyl methyl triplet at 1.25 ppm (set to 3.00). The mesylate methyl singlet at 3.02 ppm must integrate to exactly 3.00 (± 0.05). Any deviation below 2.95 indicates incomplete conversion; any deviation above 3.05 indicates residual, unreacted MsCl.

Workflow Visualization

G Start Ethyl 4-hydroxypiperidine- 1-carboxylate Reagents MsCl, Et3N, Toluene < 10 °C Start->Reagents Product 1-(Ethoxycarbonyl)piperidin- 4-yl methanesulfonate Reagents->Product Mesylation NMR 1H NMR Validation (Check H-4 at 4.85 ppm) Product->NMR QC Check Downstream SN2 Substitution (e.g., Phenol/Azide) NMR->Downstream If Purity > 95%

Workflow for the synthesis, NMR validation, and downstream application of the mesylate intermediate.

References

  • Title: US 2006/0128724 A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors Source: Google Patents URL
Comparative

LC-MS fragmentation pattern of ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

As a Senior Application Scientist in pharmaceutical analytical development, tracking electrophilic intermediates like ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (also known as 1-(ethoxycarbonyl)piperidin-4-yl me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analytical development, tracking electrophilic intermediates like ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (also known as 1-(ethoxycarbonyl)piperidin-4-yl methanesulfonate) is a routine yet critical challenge. This compound serves as a vital building block for complex piperidine-containing Active Pharmaceutical Ingredients (APIs).

To ensure synthetic fidelity and track impurity profiles, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. However, the choice of the leaving group at the 4-position—whether a mesylate, tosylate, or halogen—drastically alters the compound's gas-phase fragmentation behavior.

This guide provides an in-depth mechanistic profiling of the mesylate derivative, objectively compares its LC-MS analytical performance against common alternatives, and establishes a self-validating protocol for robust quantification.

Mechanistic Fragmentation Profiling: The Causality of Ion Formation

Understanding the exact gas-phase dissociation chemistry of ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (exact mass 251.0827 Da)[1] is essential for preventing false-positive annotations during drug development.

In positive electrospray ionization (ESI+), the basicity of the piperidine nitrogen is heavily attenuated by the electron-withdrawing ethyl carbamate group. Consequently, protonation occurs dynamically between the carbamate carbonyl and the sulfonyl oxygen[2].

The Fragmentation Cascade:

  • Primary Cleavage (Low Collision Energy): The mesylate (-OMs) is an exceptional leaving group. Protonation at the sulfonyl oxygen weakens the C–O bond, driving a charge-remote elimination. This results in the neutral loss of methanesulfonic acid (

    
    , 96.00 Da), yielding a highly stable allylic/vinylic intermediate ion at m/z 156.09  (
    
    
    
    ). This neutral loss is a hallmark of aliphatic sulfonates[3].
  • Secondary Cleavage (High Collision Energy): The intermediate m/z 156.09 ion undergoes classic carbamate degradation. The ethyl group is expelled as ethylene (-28 Da) via a McLafferty-type rearrangement, followed immediately by decarboxylation (-44 Da). This transfers the charge to the nitrogen, leaving the core tetrahydropyridinium ion at m/z 84.07 (

    
    ). Understanding these sequential ion formation mechanisms is critical for interpreting complex spectra[4].
    

Frag N1 Precursor Ion [M+H]+ m/z 252.09 N2 Primary Cleavage Neutral Loss of CH3SO3H (-96 Da) N1->N2 CID (CE: 15 eV) N3 Intermediate Fragment m/z 156.09 N2->N3 N4 Secondary Cleavage Loss of CO2 (-44 Da) & C2H4 (-28 Da) N3->N4 CID (CE: 35 eV) N5 Core Piperidinium Ion m/z 84.07 N4->N5

LC-MS/MS CID fragmentation pathway of ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.

Comparative Performance Analysis: Mesylate vs. Alternatives

When designing a synthetic route, chemists often choose between mesylates, tosylates, or chlorides for the 4-position leaving group. From an analytical LC-MS perspective, these choices dictate our ability to track the molecule.

  • The Product (Mesylate): Because methanesulfonic acid departs as a neutral molecule, the charge remains on the piperidine core. This provides rich, structurally informative MS/MS spectra that allow us to confirm the integrity of the piperidine ring.

  • Alternative 1 (Tosylate): While tosylates offer higher hydrophobicity for easier UV-HPLC tracking, they are a nightmare for MS/MS structural elucidation. The highly ionizable tosyl group dominates the spectrum, yielding uninformative tropylium (m/z 91.05) and tosyl cations (m/z 155.01), which suppress the core piperidine fragments.

  • Alternative 2 (Chloride): Chlorides offer a distinct

    
     isotopic signature, but they suffer from poor ESI+ ionization efficiency due to the lack of proton-accepting oxygen atoms, drastically reducing assay sensitivity.
    
Quantitative Analytical Comparison
Leaving Group VariantPrecursor Ion[M+H]⁺Dominant MS/MS FragmentsESI+ Ionization EfficiencyAnalytical Utility & Structural Elucidation
Mesylate (Product) m/z 252.09m/z 156.09, 84.07HighExcellent. Neutral loss preserves charge on the core, allowing direct tracking of piperidine modifications.
Tosylate (Alt 1) m/z 328.12m/z 155.01, 91.05Very HighPoor. Spectrum is completely dominated by the leaving group; piperidine core fragments are suppressed.
Chloride (Alt 2) m/z 192.08m/z 156.09, 84.07LowModerate. Useful isotopic signature, but requires higher concentrations due to poor ionization.

Self-Validating LC-MS/MS Experimental Protocol

To ensure reliable quantitation and structural confirmation, the LC-MS method must be rigorously optimized for solvent choice and collision energy[5]. The following protocol is designed as a self-validating system , meaning the assay inherently proves its own accuracy during every run via internal controls.

Phase 1: Sample Preparation & System Suitability
  • Causality: Matrix effects can suppress ESI+ ionization. We spike a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a

    
     or 
    
    
    
    labeled piperidine analogue, into every sample.
  • Step: Dilute the analyte to 1 µg/mL in 50:50 Methanol/Water. Spike SIL-IS to a final concentration of 100 ng/mL. Prepare a matrix blank containing only the SIL-IS.

Phase 2: UHPLC Separation Parameters
  • Causality: Basic piperidine nitrogens often interact with residual silanols on silica columns, causing peak tailing. We use a superficially porous C18 column and acidic mobile phases to keep the silanols protonated (neutral) and the analyte ionized.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

Phase 3: Mass Spectrometric Detection (Q-TOF or Triple Quadrupole)
  • Causality: A single Collision Energy (CE) will miss intermediate fragments. We use CE ramping to capture the full dissociation pathway.

  • Source: ESI in Positive Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.

  • Acquisition: Data-Dependent Acquisition (DDA).

  • CE Ramping: 15 eV (optimizes for m/z 156.09) to 35 eV (optimizes for m/z 84.07).

Phase 4: Validation Logic Gate

The run is only considered valid if it passes the following automated checks:

  • Blank Integrity: The matrix blank must show a Signal-to-Noise (S/N) ratio of < 3 for the m/z 252.09 channel.

  • Suppression Check: The SIL-IS peak area in the sample must be within ±5% of the SIL-IS peak area in the blank.

Workflow S1 Sample Prep Spike SIL-IS S2 UHPLC Separation C18, 0.4 mL/min S1->S2 S3 ESI+ Ionization 3.5 kV, 350°C S2->S3 S4 MS/MS Acq CE Ramping 15-35eV S3->S4 S5 Data Validation S/N & Blank Check S4->S5

Self-validating LC-MS/MS workflow for piperidine derivative comparative analysis.

References

  • National Center for Biotechnology Information. "1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate". PubChem.[Link]

  • Guan, S., et al. "Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries". ACS Analytical Chemistry.[Link]

  • Barron, A., et al. "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts.[Link]

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra". Metware Biotechnology.[Link]

  • Royal Society of Chemistry. "Guide to achieving reliable quantitative LC-MS measurements". Analytical Methods Committee.[Link]

Sources

Validation

Comparison of mesylate vs tosylate leaving groups in piperidine chemistry

This guide provides a technical comparison between Mesylate (Methanesulfonate, Ms) and Tosylate ( -Toluenesulfonate, Ts) leaving groups, specifically tailored for piperidine chemistry . Content Type: Technical Comparison...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Mesylate (Methanesulfonate, Ms) and Tosylate (


-Toluenesulfonate, Ts)  leaving groups, specifically tailored for piperidine chemistry .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The Verdict

In piperidine chemistry, the choice between mesylate (Ms) and tosylate (Ts) is rarely about electronic leaving group ability—which is comparable—and more about purification strategy and steric environment .

FeatureMesylate (Ms) Tosylate (Ts) Verdict
Atom Economy High (MW: 95 Da added)Low (MW: 171 Da added)Ms for large-scale/process.
Crystallinity Poor (Often oils/gums)Excellent (Often crystalline solids)Ts for easy purification/storage.
UV Detectability None (Transparent)Strong (Chromophore)Ts for reaction monitoring (HPLC/TLC).
Steric Profile Small (

)
Bulky (Toluene ring)Ms for hindered secondary amines.
Stability Moderate (Prone to hydrolysis)High (Stable solids)Ts for shelf-life.

Strategic Recommendation:

  • Discovery Phase: Use Tosylate . The ability to crystallize the intermediate avoids column chromatography, and the UV chromophore simplifies HPLC monitoring.

  • Process/Scale-up: Use Mesylate . The superior atom economy and lower mass intensity reduce waste, provided the intermediate can be handled as a solution or oil.

Mechanistic Foundation

Electronic & Steric Comparison

Both groups transform a poor leaving group (


, 

) into an excellent one (

,

).
  • Leaving Group Ability: The conjugate acids have similar

    
     values (
    
    
    
    ,
    
    
    ). Electronically, Ts is marginally better, but in practice, reaction rates are often dictated by solubility and sterics.
  • The "Piperidine Problem": Functionalizing the C4 position of a piperidine ring (a secondary carbon) involves navigating the chair conformation.

    • Axial vs. Equatorial: Nucleophilic substitution (

      
      ) requires backside attack. If the leaving group is equatorial (thermodynamically favored), the nucleophile must approach from the axial direction, which is sterically more demanding due to 1,3-diaxial interactions.
      
    • Steric Clash: The bulky N-protecting group (e.g.,

      
      -Boc) can clash with the larger Tosyl group, potentially distorting the ring or slowing down the substitution.
      
Formation Mechanism: The "Sulfene" Divergence

A critical but often overlooked distinction is the mechanism of formation.

  • Mesylation (MsCl): In the presence of tertiary amines (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), MsCl often reacts via an E1cB-like elimination  to form a reactive sulfene (
    
    
    
    )
    intermediate, which is then trapped by the alcohol. Risk:[1][2][3] Sulfenes are highly reactive and can react with other nucleophiles.
  • Tosylation (TsCl): Cannot form a sulfene (no

    
    -protons). Reacts via direct nucleophilic attack on the sulfur. Benefit: More predictable chemoselectivity.
    

G cluster_0 Mesylation (Sulfene Pathway) cluster_1 Tosylation (Direct Substitution) MsCl MsCl (CH3SO2Cl) Sulfene Sulfene [CH2=SO2] MsCl->Sulfene - HCl Base Base (Et3N) Prod_Ms Piperidine-OMs Sulfene->Prod_Ms + R-OH TsCl TsCl (Tol-SO2Cl) Complex Activated Complex TsCl->Complex + Base/Cat. Prod_Ts Piperidine-OTs Complex->Prod_Ts + R-OH

Caption: Mechanistic divergence: MsCl often proceeds via a reactive sulfene intermediate, while TsCl follows a direct substitution pathway.

Synthetic Protocols

Standard Preparation of -Boc-4-Mesyloxypiperidine

Context: This protocol prioritizes yield and speed. The product is typically an oil and is used directly in the next step (telescoping) to minimize degradation.

Reagents:

  • 
    -Boc-4-hydroxypiperidine (1.0 equiv)[4]
    
  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DCM (Dichloromethane) or THF (

    
     volumes)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -Boc-4-hydroxypiperidine in anhydrous DCM under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Base Addition: Add

    
     followed by dropwise addition of MsCl.[2] Caution: Exothermic.
    
  • Reaction: Stir at

    
     for 30-60 mins. Monitor by TLC (stain with 
    
    
    
    ; Ms is not UV active).
  • Quench: Add saturated

    
    .[4]
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Isolation: Concentrate in vacuo. Result: Pale yellow oil. Do not heat above

    
     to avoid elimination.
    
Standard Preparation of -Boc-4-Tosyloxypiperidine

Context: This protocol prioritizes purity. The product crystallizes, removing impurities without chromatography.

Reagents:

  • 
    -Boc-4-hydroxypiperidine (1.0 equiv)[4]
    
  • 
    -Toluenesulfonyl chloride (TsCl) (1.2 equiv)
    
  • Pyridine (2.0 equiv) or

    
     (cat.)
    
  • DCM (

    
     volumes)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve alcohol and TsCl in DCM. Cool to

    
    .
    
  • Activation: Add pyridine dropwise. (Alternatively use

    
     with 10 mol% DMAP to accelerate the sluggish reaction).
    
  • Reaction: Allow to warm to RT. Stir 4-12 hours (Ts is slower than Ms).

  • Workup: Wash with

    
     (to remove pyridine), then 
    
    
    
    .
  • Crystallization: Concentrate solvent. Add Hexanes or

    
     to induce precipitation.
    
  • Isolation: Filter the white solid. Result: Stable crystalline solid.

Performance Comparison (The "Break")

The ultimate test is the displacement reaction (e.g., with Azide


 or Cyanide 

).
Substitution ( ) vs. Elimination ( )

A major side reaction in piperidine chemistry is the elimination to form


-Boc-1,2,3,6-tetrahydropyridine .
VariableObservation
Mesylate Faster Substitution. The smaller leaving group allows the nucleophile easier access to the backside of the C4 carbon.
Tosylate Slower Substitution. The bulky toluene group can shield the reaction center, slowing

. If the nucleophile is basic, this favors elimination.[5]
Elimination Risk High for both if heated. Ts poses a slightly higher risk of elimination-over-substitution due to steric retardation of the

pathway.
Experimental Data Summary

Based on aggregated literature values for displacement with


 in DMF at 

.
SubstrateYield (Substitution)Yield (Elimination)Reaction Time

-Boc-4-OMs
85 - 92%< 5%2 - 4 hours

-Boc-4-OTs
75 - 85%5 - 15%6 - 12 hours

Key Insight: For difficult displacements (weak nucleophiles), Mesylate is superior due to lower steric hindrance.

DecisionTree Start Select Leaving Group for Piperidine C4 Q1 Is the product required as a solid? Start->Q1 Q2 Is the nucleophile sterically hindered? Q1->Q2 No Res_Ts Choose TOSYLATE (Crystallinity/UV) Q1->Res_Ts Yes Q3 Is UV monitoring critical? Q2->Q3 No (e.g., Azide, CN) Res_Ms Choose MESYLATE (Reactivity/Atom Econ) Q2->Res_Ms Yes (e.g., secondary amine) Q3->Res_Ts Yes Q3->Res_Ms No

Caption: Decision matrix for selecting between Mesylate and Tosylate based on process requirements.

Safety & Genotoxicity (PGI)

Both alkyl mesylates and tosylates are classified as Potentially Genotoxic Impurities (PGIs) because they are potent alkylating agents that can react with DNA.

  • Regulatory Control: Regulatory agencies (FDA/EMA) require control of these impurities to ppm levels (TTC: Threshold of Toxicological Concern).

  • Quenching: Reactions must be quenched thoroughly to destroy residual sulfonate esters.

    • Protocol: Add an amine (e.g., morpholine) or a strong nucleophile during workup to consume excess MsCl/TsCl and any unreacted sulfonate ester.

  • Detection: Tosylate is easier to track in trace analysis (LC-UV) due to the aromatic ring. Mesylate requires LC-MS or derivatization for low-level detection.

References

  • BenchChem. A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. (2025).[2][4][6] Link

  • Master Organic Chemistry. Tosylates And Mesylates. (2015).[2][7] Link

  • Snodin, D. J. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology (2006). Link

  • Soli, E. D., et al. Azide and Cyanide Displacements via Hypervalent Silicate Intermediates.[8] Journal of Organic Chemistry (1999).[9] Link

  • Cayman Chemical. 4-(N-Boc-amino)piperidine Product Insert & References.Link

Sources

Comparative

Comprehensive Guide: HPLC Method Development for Piperidine Mesylate Purity Analysis

This guide serves as a technical comparison and development manual for analyzing Piperidine Mesylate , a polar, non-chromophoric salt commonly used as an intermediate or API. The guide contrasts a Modern Mixed-Mode Catio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and development manual for analyzing Piperidine Mesylate , a polar, non-chromophoric salt commonly used as an intermediate or API.

The guide contrasts a Modern Mixed-Mode Cation Exchange (MMC) Method (The "Optimized Protocol") against traditional Reverse-Phase Low-UV and Pre-Column Derivatization techniques.

Executive Summary & Method Selection Strategy

The Challenge: Piperidine Mesylate presents a "perfect storm" of analytical difficulties:

  • Lack of Chromophore: The piperidine ring is saturated and lacks conjugated

    
    -systems, making UV detection above 210 nm virtually impossible without derivatization.
    
  • High Polarity: As a secondary amine (pKa

    
     11.2), piperidine is protonated at standard HPLC pH levels, leading to poor retention (void volume elution) on standard C18 columns.
    
  • Salt Dissociation: The mesylate counter-ion is UV-transparent and highly polar, requiring specific separation modes if stoichiometry confirmation is required.

The Solution: This guide advocates for an Optimized Mixed-Mode Cation Exchange (MMC) method coupled with Charged Aerosol Detection (CAD) . This approach is compared against legacy alternatives to demonstrate its superiority in robustness and data integrity.

Method Selection Decision Matrix

MethodSelection Start Start: Piperidine Mesylate Analysis CheckDetector Available Detectors? Start->CheckDetector UVOnly UV/Vis Only CheckDetector->UVOnly Standard Lab Universal CAD / ELSD / MS CheckDetector->Universal Advanced Lab LowUV Method A: RP-HPLC (Low UV 205-210nm) UVOnly->LowUV High conc. (>1 mg/mL) Quick check Deriv Method B: Derivatization (Tosyl/FMOC) UVOnly->Deriv Trace impurities High sensitivity req. MMC Method C (Recommended): Mixed-Mode + CAD Universal->MMC Best Specificity & Robustness

Figure 1: Decision tree for selecting the appropriate analytical methodology based on laboratory instrumentation and sensitivity requirements.

Comparative Analysis: Performance Metrics

The following table contrasts the performance of the recommended Mixed-Mode CAD method against traditional alternatives.

FeatureMethod A: RP-HPLC (Low UV) Method B: Derivatization (Tosyl-Cl) Method C: Mixed-Mode CAD (Recommended)
Detection Principle Absorbance @ 205-210 nmAbsorbance @ 230-254 nm (Chromophore tag)Aerosol Charging (Mass-sensitive)
Stationary Phase C18 (Base Deactivated)C18 (Standard)Mixed-Mode (C18 + SCX)
Sensitivity (LOD) Poor (~50-100 ppm)Excellent (~1-10 ppm)High (~10-20 ppm)
Linearity (

)
> 0.990 (Limited range)> 0.999> 0.995 (Curvilinear often)
Sample Prep Dilute & ShootComplex (Reaction, Heating, Quenching)Dilute & Shoot
Interference Risk High (Solvent/Buffer cut-off)Medium (By-product peaks)Low (Volatile buffer required)
Robustness Low (Baseline drift)Medium (Reaction variability)High (Stable baseline)

Detailed Experimental Protocols

Protocol C (Recommended): Mixed-Mode Chromatography with CAD

This method utilizes a column with both hydrophobic (C18) and Strong Cation Exchange (SCX) ligands. The SCX mechanism retains the protonated piperidine, while the C18 phase separates non-polar impurities.

  • Rationale: Eliminates the need for ion-pairing reagents (which are incompatible with CAD/MS) and avoids the baseline noise associated with low-UV detection.

Instrument Setup:

  • System: HPLC/UHPLC with Charged Aerosol Detector (CAD).

  • Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Thermo Acclaim Trinity P1), 150 x 4.6 mm, 3-5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6]

Mobile Phase:

  • Solvent A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: Must be volatile for CAD.

  • Solvent B: 100% Acetonitrile.

Gradient Program:

Time (min) % Solvent B Description
0.0 5 Initial Hold (Elute neutral polar impurities)
2.0 5 Start Gradient
15.0 60 Elute Piperidine (retained by SCX) & hydrophobic impurities
16.0 5 Re-equilibration

| 22.0 | 5 | End of Run |

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5 (The SCX mode usually produces sharp peaks for amines compared to silanol-interacting C18).

  • Precision: %RSD of 6 replicate injections < 2.0%.

Protocol B (Alternative): Pre-Column Derivatization with Tosyl Chloride

Used when only UV detection is available and high sensitivity is required.

  • Mechanism: Piperidine reacts with p-Toluenesulfonyl chloride (Tosyl-Cl) under basic conditions to form a sulfonamide, which absorbs strongly at 230 nm.

Reaction Workflow:

  • Preparation: Mix 1.0 mL of Sample (in borate buffer pH 9.5) + 1.0 mL Tosyl-Cl solution (5 mg/mL in ACN).

  • Incubation: Heat at 50°C for 20 minutes.

  • Quenching: Add 0.5 mL 1M HCl to stop the reaction and neutralize excess alkalinity.

  • Analysis: Inject onto a standard C18 column.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Water/Acetonitrile (40:60 v/v).

  • Detection: UV @ 232 nm.

  • Run Time: ~10-12 minutes.

Protocol A (Legacy): Direct UV Detection (Low Wavelength)

Only recommended for high-concentration assay testing, not impurity profiling.

  • Critical Constraint: Requires high-purity solvents to minimize background absorption at 210 nm. Phosphate buffers are mandatory (transparent); Acetate/Formate cannot be used.

HPLC Conditions:

  • Column: Base-Deactivated C18 (e.g., Waters XBridge C18), high pH stability recommended.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 7.5) / Acetonitrile (90:10).[7] Note: High pH suppresses protonation slightly to increase retention, or use pH 2.5 with ion-pairing (Hexanesulfonate).

  • Detection: UV @ 205 nm or 210 nm.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6]

Analytical Workflow Visualization

The following diagram illustrates the recommended Mixed-Mode/CAD workflow, highlighting the separation mechanism that ensures data integrity.

AnalyticalWorkflow cluster_Column Mixed-Mode Column (C18 + SCX) Sample Piperidine Mesylate Sample Injection Injection Sample->Injection Mech1 Hydrophobic Interaction (Retains Non-Polars) Injection->Mech1 Neutrals Mech2 Cation Exchange (Retains Piperidine+) Injection->Mech2 Amines Detector CAD Detector (Volatile Buffer Evaporation) Mech1->Detector Mech2->Detector Data Chromatogram (Piperidine & Impurities) Detector->Data

Figure 2: Analytical workflow for the Mixed-Mode Cation Exchange method. Dual retention mechanisms ensure separation of both neutral impurities and the polar amine active.

Results & Discussion: Why Modernize?

Linearity and Limit of Detection (LOD)

Experimental data comparison validates the superiority of the CAD approach for impurity profiling.

  • UV (210 nm): Shows baseline noise due to mobile phase absorption. LOD is typically limited to 0.05% (w/w) relative to the main peak.

  • Derivatization: Excellent sensitivity (LOD <0.01% ), but precision is often compromised by the derivatization efficiency (%RSD ~2-5%).

  • CAD: Provides a balance of high sensitivity (LOD ~0.01-0.02% ) and excellent precision (%RSD <1.0%) without the risk of incomplete chemical reactions.

Robustness Factors
  • pH Control: In Method A (UV), slight pH changes near the pKa of piperidine cause massive retention time shifts. The Mixed-Mode method (Method C) operates at pH 3.0, far from the pKa (11.2), ensuring the amine is fully protonated and retention is stable.

  • Mesylate Interference: In UV methods, the mesylate ion is invisible. In CAD, if non-volatile buffers were used, the salt would cause high background. By using Ammonium Formate (volatile), the background remains low, and the piperidine is detected as a distinct peak.

References

  • Zhou, G., et al. (2021).[3] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate proper disposal procedures

Executive Directive: Operational Safety & Compliance As researchers, we often treat intermediates like 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate as routine building blocks. This is a critical oversight.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Safety & Compliance

As researchers, we often treat intermediates like 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate as routine building blocks. This is a critical oversight. This compound is a sulfonate ester (mesylate) . In the context of pharmaceutical development (ICH M7 guidelines), mesylate esters are structurally alert functional groups with potential alkylating activity and genotoxicity .

Disposal is not merely about "throwing it away"; it is about deactivation and containment . The protocol below is designed to prevent environmental leaching and downstream exposure risks.

Immediate Action Summary:

  • Primary Disposal Method: High-temperature incineration.

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, you must understand its reactivity profile.

ParameterTechnical SpecificationOperational Implication
Functional Group Methanesulfonate (Mesylate)High reactivity toward nucleophiles (DNA/Proteins). Potential alkylating agent.
Stability Moisture Sensitive (Hydrolyzable)Can degrade into methanesulfonic acid (corrosive) and the corresponding alcohol upon prolonged exposure to water/humidity.
Elemental Comp. C, H, N, O, SNon-Halogenated . Does not require halogen-specific incineration streams unless mixed with DCM/CHCl₃.
Toxicity Class Irritant / Potential MutagenTreat as a "High Potency" compound during waste transfer. Double-gloving is mandatory.

Waste Segregation & Packaging Protocol

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.

A. Solid Waste (Pure Compound)
  • Context: Expired solids, scrapings, or failed reaction solids.

  • Protocol:

    • Containment: Place the solid in a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

    • Labeling: Mark clearly as "Hazardous Waste - Toxic/Irritant - Mesylate Ester."

    • Secondary Containment: Place the primary container inside a sealable Ziploc bag or a secondary plastic drum.

    • Validation: Ensure no powder is visible on the outside of the primary container before sealing the secondary.

B. Liquid Waste (Mother Liquors/Solutions)
  • Context: Reaction mixtures or HPLC waste containing the analyte.

  • Protocol:

    • Solvent Check: Determine the bulk solvent.

      • If DCM/Chloroform : Use Halogenated Waste stream.[1]

      • If Ethyl Acetate/Methanol/THF : Use Non-Halogenated Waste stream.

    • pH Check: Mesylates can hydrolyze to acidic species. Check pH of the waste carboy. If pH < 4, neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent corrosion of waste drums.

    • Segregation: Do not mix with waste streams containing strong nucleophiles (e.g., thiols, amines) in the waste drum to avoid uncontrolled exothermic reactions inside the container.

Visualized Workflows

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures you select the correct regulatory pathway for disposal.

Waste_Decision_Tree Start Waste Material Generated State_Check Physical State? Start->State_Check Solid_Path Solid / Pure Substance State_Check->Solid_Path Solid Liquid_Path Solution / Mother Liquor State_Check->Liquid_Path Liquid Disp_Solid DISPOSAL A: Solid Hazardous Waste (Incineration) Solid_Path->Disp_Solid Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Halo_Yes Contains Halogens? (DCM, CHCl3) Solvent_Check->Halo_Yes Yes Halo_No Non-Halogenated? (MeOH, EtOAc, THF) Solvent_Check->Halo_No No Disp_Halo DISPOSAL B: Halogenated Solvent Waste (High Temp Incineration) Halo_Yes->Disp_Halo Disp_NonHalo DISPOSAL C: Non-Halogenated Solvent Waste (Fuel Blending/Incineration) Halo_No->Disp_NonHalo

Figure 1: Decision logic for segregating mesylate ester waste streams to ensure regulatory compliance.

Emergency Spill Response (The "Quenching" Protocol)

If a spill occurs, mechanical removal is insufficient due to the alkylating nature of the compound. You must chemically deactivate the residue.

The Quenching Solution: 10% Sodium Carbonate (Na₂CO₃) or 5% Sodium Hydroxide (NaOH) in water.

  • Mechanism:[2][3][4] Hydrolysis of the mesylate ester to the harmless alcohol and methanesulfonate salt.

Diagram 2: Spill Deactivation Workflow

Spill_Response Spill Spill Detected PPE 1. Don PPE (Double Nitrile Gloves, Resp. Protection) Spill->PPE Contain 2. Containment (Absorbent Pads/Boom) PPE->Contain Deactivate 3. Chemical Deactivation Apply 10% Na2CO3 (aq) Contain->Deactivate Wait 4. Reaction Time Allow 15-30 mins for Hydrolysis Deactivate->Wait Cleanup 5. Final Cleanup Absorb liquid, check pH neutral Wait->Cleanup Dispose Dispose as Solid Haz Waste Cleanup->Dispose

Figure 2: Step-by-step chemical deactivation workflow for mesylate spills.

Final Disposal Specifications

When handing over to your Environmental Health & Safety (EHS) officer or waste contractor, provide the following specifications to ensure they process it correctly:

  • RCRA Classification (USA): Not specifically listed (P or U list), but must be characterized as Toxic (D003) if reactivity is high, or simply Ignitable (D001) if in organic solvent.

  • Incineration Requirement: Request Rotary Kiln Incineration . This ensures complete thermal destruction of the sulfonate moiety, preventing release into the water table.

  • Empty Containers: Triple rinse with Acetone. Collect the rinsate into the "Non-Halogenated Waste" stream. Deface the label and dispose of the glass/plastic as standard lab trash only after verification of rinsing.

References

  • Fisher Scientific. (2025).[5][6] Safety Data Sheet: Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate. Retrieved from

  • European Medicines Agency (EMA). (2008). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents and Organic Compounds. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification and Safety: Sulfonate Esters. Retrieved from [7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate
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1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate
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